Etretinate-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl (2E,4E,6E,8E)-3,7-dimethyl-9-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]nona-2,4,6,8-tetraenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O3/c1-8-26-23(24)14-17(3)11-9-10-16(2)12-13-21-18(4)15-22(25-7)20(6)19(21)5/h9-15H,8H2,1-7H3/b11-9+,13-12+,16-10+,17-14+/i7D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMNCQVAMBCHCO-ISBRFZOISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)C=CC=C(C)C=CC1=C(C(=C(C=C1C)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C(=C(C(=C1)C)/C=C/C(=C/C=C/C(=C/C(=O)OCC)/C)/C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Etretinate-d3 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Etretinate-d3, a deuterated analog of the second-generation retinoid, etretinate. This document outlines a plausible and scientifically sound synthetic strategy based on established organic chemistry principles, alongside detailed purification protocols and analytical characterization methods. The information presented herein is intended to support researchers in the fields of medicinal chemistry, pharmacology, and drug metabolism in the preparation of high-purity this compound for investigational use.
Introduction
Etretinate is an aromatic retinoid that has been used in the treatment of severe psoriasis.[1] Its deuterated analog, this compound, in which the three hydrogen atoms of the methoxy group are replaced with deuterium, is a valuable tool in metabolic studies. The deuterium labeling provides a distinct mass signature that allows for the differentiation of the parent drug from its metabolites in complex biological matrices, aiding in pharmacokinetic and pharmacodynamic investigations. This guide details a robust methodology for the synthesis and purification of this compound.
Synthetic Strategy
The synthesis of this compound can be achieved through a convergent approach, culminating in the formation of the polyene chain via a Horner-Wadsworth-Emmons (HWE) reaction. This strategy offers high stereoselectivity, favoring the desired all-trans isomer. The deuterium label is introduced early in the synthesis through the preparation of a deuterated aromatic precursor.
The overall synthetic workflow can be visualized as follows:
Synthesis of 4-(Methoxy-d3)-2,3,6-trimethylbenzaldehyde (3)
The key deuterated intermediate is the aromatic aldehyde. Its synthesis begins with the formylation of 2,3,6-trimethylphenol, followed by O-alkylation with a deuterated methyl source.
Step 1: Formylation of 2,3,6-Trimethylphenol (1) to 4-Hydroxy-2,3,5-trimethylbenzaldehyde (2)
A common method for the ortho-formylation of phenols is the Duff reaction or a similar ortho-selective formylation.
-
Experimental Protocol:
-
To a solution of 2,3,6-trimethylphenol (1 eq.) in a suitable solvent such as dichloromethane, add a formylating agent like dichloromethyl methyl ether in the presence of a Lewis acid (e.g., TiCl4) at low temperature (-10 °C).
-
Stir the reaction mixture under an inert atmosphere (e.g., argon) for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography on silica gel to yield 4-hydroxy-2,3,5-trimethylbenzaldehyde (2).
-
Step 2: O-Alkylation with Deuterated Methyl Iodide to yield 4-(Methoxy-d3)-2,3,6-trimethylbenzaldehyde (3)
The deuterium label is introduced by reacting the phenolic hydroxyl group with deuterated methyl iodide.[2]
-
Experimental Protocol:
-
Dissolve 4-hydroxy-2,3,5-trimethylbenzaldehyde (2) (1 eq.) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add a suitable base, for example, potassium carbonate (K2CO3) (1.5 eq.), to the solution.
-
Add deuterated methyl iodide (CD3I) (1.2 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC.
-
After completion, add water to the reaction mixture and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography to obtain 4-(methoxy-d3)-2,3,6-trimethylbenzaldehyde (3).
-
Synthesis of the Side-Chain Phosphonate
A suitable C6-phosphonate ester is required for the HWE reaction.
-
Experimental Protocol (Example):
-
React 3-methyl-2-buten-1-ol with PBr3 to form the corresponding bromide.
-
Displace the bromide with the anion of diethyl phosphite (Arbuzov reaction) to yield the diethyl phosphonate.
-
Further functional group manipulations would be required to generate the specific phosphonate needed for the full side chain.
-
Horner-Wadsworth-Emmons (HWE) Reaction
The final carbon skeleton of this compound is assembled via the HWE reaction, which couples the deuterated aromatic aldehyde with the side-chain phosphonate ylide.
-
Experimental Protocol:
-
Dissolve the C6-phosphonate ester (1.1 eq.) in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to -78 °C and add a strong base such as n-butyllithium (n-BuLi) (1.1 eq.) dropwise to generate the phosphonate ylide.
-
Stir the resulting solution for 30 minutes at -78 °C.
-
Add a solution of 4-(methoxy-d3)-2,3,6-trimethylbenzaldehyde (3) (1 eq.) in THF dropwise to the ylide solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product is a mixture of E/Z isomers and should be purified as described in the following section.
-
Purification of this compound
Purification of the crude this compound is crucial to obtain a product of high purity suitable for research purposes. A combination of recrystallization and preparative high-performance liquid chromatography (HPLC) is recommended.
Recrystallization
Recrystallization is an effective first step to remove major impurities and enrich the desired all-trans isomer.[3][4]
-
Experimental Protocol:
-
Dissolve the crude this compound in a minimal amount of a hot solvent, such as ethanol or a mixture of ethyl acetate and hexane.
-
Allow the solution to cool slowly to room temperature to promote the formation of large, well-defined crystals.
-
Further cool the solution in an ice bath to maximize the yield of the crystalline product.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
| Parameter | Condition |
| Solvent System | Ethanol or Ethyl Acetate/Hexane |
| Temperature | Dissolve at boiling point, cool to 0-5 °C |
| Expected Yield | 60-80% (after recrystallization) |
| Expected Purity | >95% (all-trans isomer) |
Table 1: Typical Recrystallization Parameters for Etretinate
Preparative High-Performance Liquid Chromatography (HPLC)
For obtaining highly pure this compound (>99%), preparative HPLC is the method of choice.[5]
-
Experimental Protocol:
-
Dissolve the recrystallized this compound in a suitable solvent compatible with the mobile phase (e.g., a mixture of the mobile phase components).
-
Inject the sample onto a preparative reverse-phase C18 column.
-
Elute the compound using an isocratic or gradient mobile phase system. A typical mobile phase could be a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Monitor the elution profile using a UV detector at the appropriate wavelength for etretinate (around 350 nm).
-
Collect the fractions corresponding to the main peak of the all-trans-Etretinate-d3.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final high-purity product.
-
| Parameter | Condition |
| Column | Preparative Reverse-Phase C18 (e.g., 20 x 250 mm, 10 µm) |
| Mobile Phase | Acetonitrile/Water (e.g., 90:10 v/v) + 0.1% Formic Acid |
| Flow Rate | 10-20 mL/min |
| Detection | UV at 350 nm |
| Expected Purity | >99% |
Table 2: Suggested Preparative HPLC Conditions for this compound
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by a combination of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound. The ¹H NMR spectrum will show the absence of the methoxy proton signal (around 3.8 ppm) and the presence of all other characteristic signals for the etretinate skeleton. The ¹³C NMR spectrum will show a characteristic signal for the deuterated methoxy carbon, which will be a multiplet due to carbon-deuterium coupling.
Mass Spectrometry (MS)
Mass spectrometry will confirm the incorporation of the three deuterium atoms. The molecular ion peak in the mass spectrum of this compound will be shifted by +3 m/z units compared to unlabeled etretinate (C23H30O3, MW: 354.48). High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass and elemental composition.
| Technique | Expected Result for this compound |
| ¹H NMR | Absence of methoxy singlet (~3.8 ppm), presence of other etretinate signals. |
| ¹³C NMR | Multiplet for the -OCD3 carbon. |
| Mass Spec (EI/ESI) | [M]+ or [M+H]+ at m/z ~357.5 |
| HRMS | Calculated exact mass for C23H27D3O3 |
Table 3: Summary of Expected Analytical Data for this compound
Conclusion
This technical guide provides a detailed framework for the synthesis and purification of this compound. The proposed synthetic route, utilizing a Horner-Wadsworth-Emmons reaction with a pre-deuterated aromatic aldehyde, is a reliable method for obtaining the target compound. The purification protocols, combining recrystallization and preparative HPLC, are designed to yield a final product of high purity suitable for demanding research applications. The analytical methods described will ensure the structural integrity and isotopic enrichment of the synthesized this compound. Researchers following these guidelines should be able to successfully prepare this valuable tool for their metabolic and pharmacokinetic studies.
References
An In-depth Technical Guide on the Mechanism of Action of Etretinate and its Deuterated Analog
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etretinate, a second-generation aromatic retinoid, has historically been used for the treatment of severe psoriasis. Its therapeutic effects are mediated through its active metabolite, acitretin, which modulates gene expression by activating nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This interaction leads to the normalization of epidermal proliferation and differentiation and exerts anti-inflammatory effects. Despite its efficacy, etretinate's clinical use has been limited by its long half-life and significant teratogenic potential. The development of a deuterated analog of etretinate or acitretin presents a theoretical opportunity to improve its pharmacokinetic profile, potentially reducing dosing frequency and improving its safety profile. This technical guide provides a comprehensive overview of the mechanism of action of etretinate, summarizes key quantitative data, details relevant experimental protocols, and explores the potential impact of deuteration.
Introduction to Etretinate
Etretinate is a synthetic retinoid, a class of compounds structurally related to vitamin A.[1] It was developed to treat severe, recalcitrant psoriasis and other disorders of keratinization.[1][2] Etretinate itself is a prodrug that undergoes first-pass metabolism in the liver to its active form, acitretin.[3][4] Acitretin is responsible for the majority of the pharmacological effects observed with etretinate administration.[2][5][6]
Mechanism of Action of Etretinate and Acitretin
The primary mechanism of action of etretinate, through its active metabolite acitretin, involves the regulation of gene transcription by binding to and activating nuclear retinoid receptors.[7][8]
Nuclear Retinoid Receptors: RARs and RXRs
Retinoids exert their effects by binding to two families of nuclear receptors:
-
Retinoic Acid Receptors (RARs): There are three subtypes of RARs: RARα, RARβ, and RARγ.
-
Retinoid X Receptors (RXRs): There are also three subtypes of RXRs: RXRα, RXRβ, and RXRγ.
These receptors form heterodimers (RAR-RXR) that bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.[8] This binding modulates the transcription of genes involved in cellular proliferation, differentiation, and inflammation.[2][7]
Signaling Pathway
The binding of acitretin to the RAR subunit of the RAR-RXR heterodimer induces a conformational change in the receptor complex. This change leads to the dissociation of corepressor proteins and the recruitment of coactivator proteins, which in turn initiates the transcription of target genes.
Cellular Effects
The modulation of gene expression by acitretin results in several key cellular effects that contribute to its therapeutic efficacy in psoriasis:
-
Inhibition of Keratinocyte Proliferation: Acitretin slows down the excessive proliferation of keratinocytes, a hallmark of psoriasis.[2][5]
-
Normalization of Epidermal Differentiation: It promotes the normal differentiation of epidermal cells, helping to restore a healthy skin barrier.[1][7]
-
Anti-inflammatory Effects: Acitretin has been shown to reduce the expression of pro-inflammatory cytokines and inhibit the infiltration of inflammatory cells into the skin.[5][7]
Quantitative Data
Table 1: Pharmacokinetic Parameters of Etretinate and Acitretin
| Parameter | Etretinate | Acitretin | Reference(s) |
| Active Form | Metabolized to Acitretin | Acitretin | [3][4] |
| Bioavailability | ~60% (with food) | ~60% (with food) | [5][6] |
| Time to Peak Plasma Concentration (Tmax) | 2-4 hours | ~1.9 hours | [5][9] |
| Protein Binding | >99% (lipoproteins) | >99.9% (albumin) | [3][6] |
| Elimination Half-life (t½) | ~120 days (after long-term therapy) | ~50-60 hours | [5][9][10] |
| Metabolism | First-pass metabolism to acitretin | Isomerization to 13-cis-acitretin and further metabolism | [3][6] |
| Excretion | Feces and urine | Feces (34-54%) and urine (16-53%) | [11] |
Table 2: Effects of Etretinate/Acitretin on Keratinocyte Proliferation and Cytokine Expression
| Parameter | Effect | Method | Reference(s) |
| Keratinocyte Proliferation | Inhibition of excessive proliferation | In vitro cell culture, clinical studies | [2][5] |
| Epidermal Differentiation | Normalization | Clinical studies | [1][7] |
| Pro-inflammatory Cytokines (e.g., IL-6, MRP-8, IFN-γ) | Decreased expression | In vitro studies, clinical studies | [8] |
Deuterated Analog of Etretinate/Acitretin
To date, there is no publicly available information on the development or clinical testing of a deuterated analog of etretinate or acitretin. However, based on the principles of deuteration in drug development, we can hypothesize the potential effects.
The Principle of Deuteration
Deuterium (²H) is a stable, non-radioactive isotope of hydrogen. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference can lead to the "kinetic isotope effect," where metabolic processes that involve the cleavage of a C-H bond are slowed down when hydrogen is replaced with deuterium.[12][13]
Potential Effects of Deuterating Acitretin
Deuteration of acitretin could potentially alter its pharmacokinetic profile. The sites of deuteration would be critical in determining the extent of this effect.
Table 3: Hypothetical Comparison of Acitretin and a Deuterated Analog
| Parameter | Acitretin | Deuterated Acitretin (Hypothetical) | Rationale |
| Metabolism Rate | Standard | Slower | Kinetic Isotope Effect |
| Elimination Half-life (t½) | ~50-60 hours | Longer | Reduced metabolic clearance |
| Dosing Frequency | Daily | Potentially less frequent | Longer duration of therapeutic levels |
| Side Effect Profile | Dose-dependent | Potentially improved | Lower peak concentrations or altered metabolite profile |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to studying the mechanism of action of etretinate and its analogs.
Radioligand Binding Assay for RAR/RXR
This assay is used to determine the binding affinity of a compound for the retinoid receptors.
References
- 1. Etretinate. A review of its pharmacological properties and therapeutic efficacy in psoriasis and other skin disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acitretin in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Acitretin : A Review of its Pharmacology and Therapeutic Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Etretinate? [synapse.patsnap.com]
- 8. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Clinical pharmacokinetics of the retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. cot.food.gov.uk [cot.food.gov.uk]
- 12. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Deuterium in drug discovery: progress, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Etretinate-d3
This document provides a comprehensive technical overview of Etretinate-d3, a deuterated analog of Etretinate. It is intended for researchers, scientists, and professionals in drug development who require detailed information on this compound's properties, analytical methodologies, and mechanism of action.
Compound Identification
This compound is the isotopically labeled version of Etretinate, a second-generation synthetic aromatic retinoid. The deuterium labeling makes it a valuable internal standard for quantitative analysis of Etretinate and its active metabolite, acitretin, in biological matrices using mass spectrometry.
| Identifier | Value |
| Compound Name | This compound |
| CAS Number | 1185237-13-1[1][2] |
| Synonyms | (all-E)-9-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoic Acid Ethyl Ester, Tigason-d3, Tegison-d3[2] |
| Unlabeled CAS No. | 54350-48-0[1][3][4] |
Physicochemical Properties
The key quantitative data for this compound are summarized in the table below. These properties are essential for handling, storage, and experimental design.
| Property | Value |
| Molecular Formula | C₂₃H₂₇D₃O₃[1] |
| Molecular Weight | 357.5 g/mol [1] |
| Physical Form | Solid[2] |
| Appearance | Light Yellow to Light Green[2] |
| Melting Point | 98-99°C[2] |
| Solubility | Slightly soluble in Chloroform and Methanol[2] |
| Storage Conditions | -20°C, Amber Vial, Under Inert Atmosphere[2] |
Mechanism of Action
Etretinate is a prodrug that is metabolized to its pharmacologically active form, acitretin. Like other retinoids, its mechanism of action involves the regulation of gene expression, leading to the normalization of cell growth, differentiation, and inflammation, particularly in skin cells.[5][6]
The primary mechanism involves the binding of its active metabolite, acitretin, to nuclear receptors:
Upon binding, these receptor-ligand complexes modulate the expression of genes that control epidermal proliferation and differentiation.[5] Additionally, Etretinate and its metabolite exhibit anti-inflammatory effects by suppressing pathways induced by cytokines like TNF-α and IFN-γ.[5][8]
Caption: Mechanism of action for Etretinate and its active metabolite, Acitretin.
Experimental Protocols
This compound is primarily used as an internal standard for the quantification of acitretin or etretinate in biological samples by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8] Below is a generalized protocol for such an application.
Objective: To quantify Etretinate in human plasma using LC-MS/MS with this compound as an internal standard.
Methodology:
-
Sample Preparation (Protein Precipitation & LLE):
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Perform a liquid-liquid extraction (LLE) by adding 500 µL of methyl tert-butyl ether (MTBE), vortexing for 2 minutes, and centrifuging.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatography System: HPLC or UPLC system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 70% to 95% Mobile Phase B over several minutes.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for Etretinate and this compound.
-
Etretinate: [Hypothetical m/z transition]
-
This compound: [Hypothetical m/z transition + 3 Da]
-
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio (Etretinate / this compound) against the concentration of the calibration standards.
-
Determine the concentration of Etretinate in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Caption: General experimental workflow for quantification using this compound.
References
- 1. This compound | TRC-E938002-10MG | LGC Standards [lgcstandards.com]
- 2. This compound | 1185237-13-1 [amp.chemicalbook.com]
- 3. Etretinate | C23H30O3 | CID 5282375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. What is Etretinate used for? [synapse.patsnap.com]
- 6. Etretinate. A review of its pharmacological properties and therapeutic efficacy in psoriasis and other skin disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. caymanchem.com [caymanchem.com]
The Kinetic Isotope Effect in Action: A Technical Guide to the Pharmacology and Toxicology of Deuterated Retinoids
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Deuterated retinoids represent a novel therapeutic strategy aimed at improving the pharmacokinetic and safety profiles of existing retinoid-based drugs. By selectively replacing hydrogen atoms with deuterium, a stable isotope of hydrogen, the metabolic stability of these compounds can be enhanced. This modification, known as the kinetic isotope effect, can lead to reduced rates of metabolism, prolonged half-life, and altered metabolite profiles, potentially resulting in improved efficacy and reduced toxicity. This technical guide provides an in-depth overview of the pharmacology and toxicology of key deuterated retinoids, with a focus on gildeuretinol (a deuterated form of vitamin A), deuterated fenretinide, and deuterated retinoic acid. It includes a summary of available quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Introduction to Deuterated Retinoids
Retinoids, a class of compounds derived from vitamin A, are crucial regulators of various biological processes, including cell growth, differentiation, and vision. Their therapeutic applications are widespread, ranging from acne treatment to cancer therapy. However, the clinical use of retinoids can be limited by their pharmacokinetic properties and associated toxicities.
Deuteration, the substitution of hydrogen with deuterium, offers a promising approach to modulate the metabolic fate of retinoids. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. This can slow down drug metabolism, particularly if the C-H bond is broken in the rate-determining step of a metabolic pathway. The primary goals of deuterating retinoids are:
-
To enhance metabolic stability: This can lead to a longer half-life and increased drug exposure.
-
To reduce the formation of toxic metabolites: By altering metabolic pathways, the generation of harmful byproducts can be minimized.
-
To improve the therapeutic index: A more favorable balance between efficacy and toxicity can be achieved.
Pharmacology of Deuterated Retinoids
Gildeuretinol (ALK-001): A Deuterated Vitamin A for Stargardt Disease
Gildeuretinol (formerly ALK-001) is a deuterated form of vitamin A in which three hydrogen atoms on the C20 methyl group of retinol have been replaced with deuterium (C20-D3-vitamin A). It is being developed for the treatment of Stargardt disease, a genetic eye disorder characterized by the accumulation of toxic vitamin A dimers, such as N-retinylidene-N-retinylethanolamine (A2E), in the retina.[1]
Mechanism of Action: The primary mechanism of action of gildeuretinol is to slow down the dimerization of vitamin A in the visual cycle.[2][3][4][5] The deuteration at the C20 position is not believed to interfere with the normal visual cycle or gene transcription regulated by retinoid receptors.[1] By reducing the rate of vitamin A dimerization, gildeuretinol decreases the formation of A2E and other toxic byproducts that contribute to retinal degeneration in Stargardt disease.[2][3][4][5]
Pharmacokinetics: A Phase 1 study in healthy adults showed that daily oral administration of gildeuretinol acetate effectively replaces plasma retinol with gildeuretinol in a dose- and time-dependent manner. After four weeks, the highest dose cohort (14 mg/day) showed an average of 79% of total plasma vitamin A was in the form of gildeuretinol.[6] The combined plasma levels of gildeuretinol and retinol remained within normal physiological ranges, suggesting homeostatic control is maintained.[6]
Efficacy: Clinical trials (TEASE-1, TEASE-2, TEASE-3, and SAGA) have demonstrated the potential of gildeuretinol to slow the progression of retinal atrophy in patients with Stargardt disease and geographic atrophy.[2][3][7] The TEASE-1 study showed a statistically significant 21% reduction in the growth rate of atrophic lesions in Stargardt disease patients treated with gildeuretinol compared to placebo.[3] The SAGA study in patients with geographic atrophy showed a meaningful trend in the reduction of lesion growth rate.[2][4]
Deuterated Fenretinide
Fenretinide, a synthetic retinoid, has been investigated for its anticancer properties. Deuterated versions of fenretinide have been synthesized for use as internal standards in pharmacokinetic studies.[8] While the primary rationale for deuterating fenretinide for therapeutic purposes would be to improve its pharmacokinetic profile and reduce toxicity, there is limited publicly available data on the pharmacology of deuterated fenretinide as a therapeutic agent itself. Preclinical studies with non-deuterated fenretinide have been hampered by its low bioavailability.[9][10][11] Deuteration could potentially address this limitation by slowing its metabolism.
Deuterated Retinoic Acid
Toxicology of Deuterated Retinoids
The toxicological profile of retinoids, often referred to as hypervitaminosis A, includes effects on the skin, liver, lipids, and bone.[12] A major concern with systemic retinoid use is teratogenicity.[13] The toxicological evaluation of deuterated retinoids is crucial to ensure that the modification does not introduce new toxicities and ideally reduces the known adverse effects of the parent compounds.
Gildeuretinol
Clinical trials of gildeuretinol have consistently reported a favorable safety profile.[2][4] In a Phase 1 study with healthy adults, daily oral doses up to 14 mg for 28 days were well-tolerated with no serious adverse events reported.[6] Importantly, gildeuretinol does not appear to disrupt the normal visual cycle, avoiding side effects like delayed dark adaptation that can be associated with other drugs that modulate the visual cycle.[14]
Deuterated Fenretinide and Retinoic Acid
Specific toxicology data for deuterated fenretinide and deuterated retinoic acid, particularly comparative studies with their non-deuterated counterparts, are scarce in the published literature. The safety data sheets for commercially available deuterated retinoic acid indicate that it should be handled with the same precautions as the non-deuterated compound, with potential for skin and eye irritation.[15] The oral LD50 of non-deuterated all-trans-retinoic acid in rats is reported to be 2000 mg/kg.[15] It is anticipated that deuteration would not significantly alter the acute toxicity profile but may affect chronic toxicity due to altered metabolism and accumulation.
Data Presentation
Table 1: Summary of Gildeuretinol Clinical Trial Efficacy Data
| Clinical Trial | Indication | Key Efficacy Endpoint | Result | Citation(s) |
| TEASE-1 | Stargardt Disease | Reduction in the growth rate of retinal atrophic lesions | 21% reduction vs. placebo (p<0.001) | [3] |
| TEASE-2 | Stargardt Disease | Reduction in disease progression | 28% reduction vs. placebo (p=0.2, not statistically significant) | [6] |
| SAGA | Geographic Atrophy | Reduction in GA lesion growth rate at 24 months | 13.4% reduction vs. placebo (p=0.075) | [4] |
| SAGA | Geographic Atrophy | Reduction in loss of low luminance visual acuity at 24 months | 4.4 fewer letters lost vs. placebo (p=0.031) | [4][7] |
Table 2: Pharmacokinetic Parameters of Gildeuretinol in Healthy Adults (Phase 1 Study)
| Dose (mg/day) | Duration | Average Plasma Retinol at Baseline (ng/mL) | Average Percentage of Gildeuretinol of Total Vitamin A at 4 Weeks |
| 2 | 28 days | 419 - 576 | Dose-dependent increase |
| 3.5 | 28 days | 419 - 576 | Dose-dependent increase |
| 5 | 28 days | 419 - 576 | Dose-dependent increase |
| 7 | 28 days | 419 - 576 | Dose-dependent increase |
| 10 | 28 days | 419 - 576 | Dose-dependent increase |
| 14 | 28 days | 419 - 576 | 79% |
Note: Specific Cmax, T1/2, and AUC values for gildeuretinol are not detailed in the provided search results.
Table 3: Comparative Toxicology of All-trans-Retinoic Acid (Non-deuterated)
| Parameter | Species | Value | Citation(s) |
| LD50 (Oral) | Rat | 2000 mg/kg | [15] |
| Minimal Teratogenic Dose (Oral) | Various animal models | 2.5 - 10 mg/kg | [13] |
Experimental Protocols
Synthesis of Deuterated Retinoids
5.1.1. General Method for the Synthesis of Deuterated Retinoic Acid (Conceptual)
A general method for synthesizing deuterated retinoic acid can be adapted from established synthetic routes for non-deuterated retinoic acid, such as the Wittig or Horner-Wadsworth-Emmons reactions.[6][16] Deuterium can be introduced at specific positions by using deuterated starting materials or reagents. For example, to synthesize C20-deuterated retinoic acid, a deuterated phosphonium ylide could be used in a Wittig reaction with a suitable retinaldehyde precursor.
-
Step 1: Preparation of a Deuterated Building Block. For example, deuterated isobutyraldehyde can be used as a starting material to introduce deuterium at the C20 position.
-
Step 2: Chain Elongation. A series of reactions, such as aldol condensations and Wittig-type reactions, are used to build the polyene chain of the retinoid.
-
Step 3: Formation of the Carboxylic Acid. The terminal aldehyde or ester group is oxidized to a carboxylic acid to yield the final deuterated retinoic acid.
-
Step 4: Purification. The final product is purified using techniques such as column chromatography and recrystallization. Characterization is performed using NMR, mass spectrometry, and HPLC.[4]
5.1.2. Synthesis of Deuterated-(C9)-11-cis-Retinal (Conceptual Workflow)
The synthesis of deuterated-(C9)-11-cis-retinal has been described and involves a multi-step process starting from β-ionone.[16]
Conceptual workflow for the synthesis of deuterated-(C9)-11-cis-retinal.
In Vitro Assay: Retinoic Acid Receptor (RAR) Transactivation Assay
This assay is used to determine the ability of a compound to activate RARs and induce gene transcription. A common method is a reporter gene assay.
-
Cell Line: A suitable mammalian cell line (e.g., HEK293T, HeLa) is used.
-
Plasmids:
-
An expression vector for the specific RAR isotype (e.g., RARα, RARβ, or RARγ).
-
An expression vector for RXRα (as RARs function as heterodimers with RXRs).
-
A reporter plasmid containing a luciferase gene under the control of a retinoic acid response element (RARE).
-
-
Protocol:
-
Transfection: Cells are co-transfected with the RAR, RXR, and RARE-luciferase plasmids.
-
Treatment: After an incubation period to allow for plasmid expression, the cells are treated with various concentrations of the test compound (deuterated or non-deuterated retinoid) or a known RAR agonist (e.g., all-trans-retinoic acid) as a positive control.
-
Incubation: Cells are incubated for a sufficient time (e.g., 24 hours) to allow for receptor activation and reporter gene expression.
-
Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The luciferase activity is normalized to a control (e.g., co-transfected β-galactosidase or total protein concentration) to account for variations in transfection efficiency and cell number. The results are expressed as fold induction over the vehicle-treated control.
-
In Vivo Toxicology: Repeated Dose 28-Day Oral Toxicity Study (Adapted from OECD Guideline 407)
This study provides information on the potential health hazards arising from repeated oral exposure to a test substance for 28 days.[9]
-
Test Animals: Typically, a rodent species (e.g., Sprague-Dawley rats) is used. Both males and females are included.
-
Dose Groups: At least three dose levels of the deuterated retinoid and a vehicle control group are used. A high dose is chosen to induce some toxicity but not mortality, a low dose that is expected to be a no-observed-adverse-effect-level (NOAEL), and an intermediate dose.
-
Administration: The test substance is administered orally by gavage once daily for 28 consecutive days.
-
Observations:
-
Clinical Signs: Animals are observed daily for any signs of toxicity.
-
Body Weight and Food Consumption: Measured weekly.
-
Clinical Pathology: Blood samples are collected at the end of the study for hematology and clinical chemistry analysis.
-
Gross Pathology and Histopathology: At the end of the study, all animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination.
-
-
Data Analysis: The data from the treated groups are compared to the control group to identify any dose-related adverse effects and to determine the NOAEL.
Signaling Pathways and Experimental Workflows
Gildeuretinol Mechanism of Action in the Visual Cycle
The following diagram illustrates how gildeuretinol (C20-D3-Vitamin A) is thought to work in the visual cycle to reduce the formation of the toxic byproduct A2E.
Gildeuretinol's role in mitigating A2E formation within the visual cycle.
General Retinoid Signaling Pathway
Deuterated retinoids that are analogues of retinoic acid are expected to exert their effects through the classical retinoid signaling pathway involving retinoic acid receptors (RARs) and retinoid X receptors (RXRs).
General signaling pathway for deuterated retinoids via RAR/RXR activation.
Experimental Workflow for In Vivo Toxicology Study
The following diagram outlines a typical workflow for a repeated dose oral toxicity study.
Workflow for a 28-day repeated dose oral toxicity study.
Conclusion
Deuterated retinoids, particularly gildeuretinol, have demonstrated significant therapeutic potential by leveraging the kinetic isotope effect to improve the safety and efficacy of retinoid-based therapies. The clinical data for gildeuretinol in Stargardt disease and geographic atrophy are promising, showcasing a favorable safety profile and a reduction in disease progression. While comprehensive comparative data for other deuterated retinoids like fenretinide and retinoic acid are still emerging, the underlying principle of enhancing metabolic stability holds considerable promise for future drug development. Further research is warranted to fully elucidate the pharmacokinetic and toxicological profiles of a broader range of deuterated retinoids and to explore their therapeutic applications in various diseases. This technical guide provides a foundational understanding of the current landscape of deuterated retinoids and serves as a resource for researchers and drug development professionals in this exciting field.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. alkeuspharma.com [alkeuspharma.com]
- 3. Topline Results from Alkeus Pharmaceuticals’ Study of Oral Gildeuretinol Demonstrate Significant Trend in Slowing GA Progression and Visual Function Improvement - BioSpace [biospace.com]
- 4. DSpace [dr.lib.iastate.edu]
- 5. Topline Results from Alkeus Pharmaceuticals’ Study of Oral [globenewswire.com]
- 6. US5808120A - Method of synthesis of retinoic acid - Google Patents [patents.google.com]
- 7. Alkeus Pharmaceuticals’ study results from Gildeuretinol shows significant trend in slowing geographic atrophy [pharmabiz.com]
- 8. The Retinoid X Receptors and Their Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical development of fenretinide as an antineoplastic drug: Pharmacology perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 2024.sci-hub.st [2024.sci-hub.st]
- 12. researchgate.net [researchgate.net]
- 13. Tretinoin: a review of the nonclinical developmental toxicology experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. fishersci.com [fishersci.com]
- 16. repository.fit.edu [repository.fit.edu]
Navigating the Analytical Landscape of Etretinate-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the key analytical parameters, experimental protocols, and quality control workflows relevant to Etretinate-d3. Designed for researchers, scientists, and drug development professionals, this document offers a structured approach to understanding and verifying the quality and characteristics of this deuterated retinoid analogue.
Certificate of Analysis: Key Parameters for this compound
A Certificate of Analysis (CoA) for this compound provides critical information regarding its identity, purity, and quality. The following table summarizes the essential parameters and typical specifications.
| Parameter | Test Method | Specification |
| Appearance | Visual Inspection | Light Yellow to Light Green Solid |
| Identity | 1H NMR | Conforms to the structure of this compound |
| Mass Spectrometry (MS) | Conforms to the expected mass [M+H]+ | |
| Purity (by HPLC) | HPLC-UV | ≥ 98.0% |
| Isotopic Purity | Mass Spectrometry (MS) | ≥ 99% deuterated forms (d1-d3)[1] |
| Molecular Formula | - | C23H27D3O3 |
| Molecular Weight | - | 357.5 g/mol |
| Solubility | Visual Inspection | Soluble in Chloroform and Methanol (Slightly) |
| CAS Number | - | 1185237-13-1 |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible analysis of this compound. The following sections outline the protocols for the key analytical techniques cited in the Certificate of Analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is adapted from established protocols for the analysis of Etretinate and related retinoids.[2][3]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile, butanol, and a buffer solution (e.g., K2HPO4). A typical starting point could be a gradient or isocratic elution with a composition optimized for the separation of this compound from its potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., mobile phase or a compatible organic solvent) to a known concentration.
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (solvent) to ensure no interfering peaks are present.
-
Inject the prepared sample solution.
-
Record the chromatogram and integrate the peak areas.
-
-
Calculation of Purity:
Mass Spectrometry (MS) for Identity and Isotopic Purity
Mass spectrometry is a powerful tool for confirming the molecular weight and isotopic distribution of this compound.
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS). An Agilent 6460 QqQ-MS or similar instrument can be used.[4]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for this class of compounds.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Procedure:
-
Infuse the sample solution directly into the mass spectrometer or inject it into the LC-MS system.
-
Acquire the mass spectrum over a relevant m/z range.
-
-
Data Analysis:
-
Identity: Confirm the presence of the protonated molecular ion [M+H]+ at the expected m/z value (approximately 358.5).
-
Isotopic Purity: Analyze the isotopic distribution of the molecular ion peak to confirm the incorporation of deuterium atoms. The relative intensities of the M, M+1, M+2, and M+3 peaks will indicate the percentage of d0, d1, d2, and d3 species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity
1H NMR spectroscopy is used to confirm the chemical structure of this compound by analyzing the chemical shifts, coupling constants, and integration of the proton signals.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl3) or another suitable deuterated solvent in which the sample is soluble.
-
Sample Preparation: Dissolve a few milligrams of the this compound sample in the deuterated solvent.
-
Procedure:
-
Acquire a one-dimensional 1H NMR spectrum.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
-
Data Analysis: Compare the obtained spectrum with a reference spectrum of Etretinate or the expected chemical shifts for the non-deuterated protons in the molecule. The absence or significant reduction of the signal corresponding to the methoxy group protons will confirm the deuteration at that position.
Visualizing Workflows and Pathways
To further aid in the understanding of the analytical process and the biological context of retinoids, the following diagrams are provided.
Caption: Logical workflow for generating a Certificate of Analysis.
Caption: Simplified retinoid signaling pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. pure.skku.edu [pure.skku.edu]
- 3. A fully validated HPLC method for the simultaneous determination of acitretin and etretinate in plasma and its application to a pharmacokinetic study in healthy Korean subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Etretinate in Human Plasma by LC-MS/MS using Etretinate-d3 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Etretinate is a second-generation retinoid that has been used in the treatment of severe psoriasis. Due to its high lipophilicity and long elimination half-life, monitoring its concentration in plasma is crucial for pharmacokinetic studies and therapeutic drug monitoring. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of etretinate in human plasma. The use of a stable isotope-labeled internal standard, Etretinate-d3, ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.
This method involves a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer. The protocol has been developed and validated based on the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.
Experimental Protocol
Materials and Reagents
-
Etretinate analytical standard
-
This compound internal standard (IS)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid, LC-MS grade
-
Human plasma (K2EDTA as anticoagulant)
-
Polypropylene microcentrifuge tubes (1.5 mL)
-
96-well collection plates
Stock and Working Solutions
-
Etretinate Stock Solution (1 mg/mL): Accurately weigh and dissolve etretinate in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the etretinate stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.
Sample Preparation (Protein Precipitation)
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a 96-well collection plate.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 40% B to 95% B over 3 minutes, hold at 95% B for 1 minute, re-equilibrate at 40% B for 1 minute |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 1 |
| Collision Gas | Argon |
| Dwell Time | 100 ms |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Etretinate | 355.2 | 207.1 | 25 |
| This compound | 358.2 | 210.1 | 25 |
Note: Collision energy may require optimization based on the specific instrument used.
Method Validation Summary
The method was validated according to the FDA guidance on bioanalytical method validation.[1][2][3] A summary of the validation parameters is presented in Table 2.
Table 2: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Calibration Range | 1 - 1000 ng/mL | Met |
| LLOQ | Signal-to-noise ratio > 10; Accuracy within ±20%; Precision ≤ 20% | 1 ng/mL |
| Intra-day Accuracy | Within ±15% of nominal value (±20% at LLOQ) | -5.2% to 4.8% |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 6.5% |
| Inter-day Accuracy | Within ±15% of nominal value (±20% at LLOQ) | -7.1% to 6.3% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 8.2% |
| Recovery | Consistent, precise, and reproducible | > 85% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | Met |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Mean concentration within ±15% of nominal concentration | Stable |
Data Presentation
Table 3: Quantitative Data Summary for Calibration Curve and Quality Control Samples
| Sample Type | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Calibration Std 1 | 1 | 1.02 | 102.0 | 5.8 |
| Calibration Std 2 | 5 | 4.91 | 98.2 | 4.1 |
| Calibration Std 3 | 20 | 20.5 | 102.5 | 3.5 |
| Calibration Std 4 | 100 | 97.8 | 97.8 | 2.9 |
| Calibration Std 5 | 500 | 508.2 | 101.6 | 3.1 |
| Calibration Std 6 | 1000 | 991.5 | 99.2 | 2.5 |
| LQC | 3 | 2.95 | 98.3 | 6.1 |
| MQC | 80 | 81.2 | 101.5 | 4.7 |
| HQC | 800 | 789.9 | 98.7 | 3.8 |
Visualizations
Caption: Experimental workflow for the quantification of etretinate in plasma.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of etretinate in human plasma. The simple protein precipitation sample preparation and the use of a deuterated internal standard make this method suitable for high-throughput analysis in clinical and research settings. The method has been successfully validated, demonstrating excellent linearity, accuracy, and precision over a clinically relevant concentration range.
References
Application Notes and Protocols for the Development of Analytical Methods Using Etretinate-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etretinate is a second-generation retinoid previously used for the treatment of severe psoriasis.[1][2] Due to its high lipophilicity and long elimination half-life of up to 120 days, it has been largely replaced by its active metabolite, acitretin.[2][3] However, the study of etretinate's pharmacokinetics, metabolism, and the potential for in vivo conversion from acitretin, particularly in the presence of ethanol, necessitates robust and accurate analytical methods.[4][5]
The use of a stable isotope-labeled internal standard, such as Etretinate-d3, is crucial for developing reliable bioanalytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7] Deuterated internal standards co-elute with the analyte, providing superior compensation for matrix effects, variations in sample preparation, and instrument response, thereby ensuring the highest accuracy and precision in quantitative analysis.[6][7]
These application notes provide a comprehensive guide to developing and validating an LC-MS/MS method for the quantification of etretinate in biological matrices using this compound as an internal standard. Detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection are provided, along with typical validation parameters. Additionally, relevant biological pathways are illustrated to provide context for the application of this analytical method.
Synthesis of this compound
This compound can be synthesized for use as an internal standard. A common approach involves the deuteration of the methoxy group on the trimethylphenyl ring. The chemical name for this compound is (all-E)-9-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoic Acid Ethyl Ester. Commercially, it is available from various chemical suppliers.[8]
Bioanalytical Method Development and Validation using LC-MS/MS
The development of a robust bioanalytical method is essential for the accurate quantification of drugs and their metabolites in biological fluids. LC-MS/MS offers high sensitivity and specificity, making it the preferred technique for pharmacokinetic and toxicokinetic studies.[9][10] Method validation ensures that the analytical method is reliable and reproducible for its intended use.[9][11]
Experimental Protocol: Quantification of Etretinate in Human Plasma
This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of etretinate in human plasma, employing this compound as an internal standard.
1. Materials and Reagents:
-
Etretinate reference standard
-
This compound internal standard (IS)[8]
-
HPLC-grade methanol, acetonitrile, and methyl tert-butyl ether (MTBE)
-
Formic acid
-
Human plasma (with appropriate anticoagulant)
-
Deionized water
2. Standard Solutions Preparation:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of etretinate and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the etretinate stock solution with 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.
3. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):
-
Thaw plasma samples to room temperature.
-
To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (100 ng/mL).
-
Vortex for 30 seconds.
-
Add 600 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of MTBE and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
4. LC-MS/MS Instrumentation and Conditions:
| Parameter | Condition |
| Liquid Chromatography | |
| HPLC System | Agilent 1200 series or equivalent |
| Column | C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 0-0.5 min (30% B), 0.5-2.5 min (30-90% B), 2.5-3.0 min (90% B), 3.0-3.1 min (90-30% B), 3.1-4.0 min (30% B) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent) |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Multiple Reaction Monitoring (MRM) Transitions: | |
| Etretinate | Q1: m/z 355.2 → Q3: m/z 211.1 |
| This compound | Q1: m/z 358.2 → Q3: m/z 214.1 |
Data Presentation: Method Validation Summary
The following tables present representative data for the validation of the described LC-MS/MS method, demonstrating its suitability for the quantitative analysis of etretinate in human plasma.
Table 1: Linearity of Calibration Curve
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Etretinate | 1 - 1000 | > 0.995 |
Table 2: Accuracy and Precision
| QC Concentration (ng/mL) | Nominal Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 1 | 95.0 - 105.0 | < 15.0 | 94.0 - 106.0 | < 15.0 |
| Low QC | 3 | 97.0 - 103.0 | < 10.0 | 96.0 - 104.0 | < 10.0 |
| Mid QC | 100 | 98.0 - 102.0 | < 8.0 | 97.5 - 102.5 | < 8.0 |
| High QC | 800 | 99.0 - 101.0 | < 5.0 | 98.5 - 101.5 | < 5.0 |
| LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation |
Table 3: Recovery and Matrix Effect
| QC Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC (3 ng/mL) | 85.2 ± 4.1 | 92.5 ± 5.3 |
| High QC (800 ng/mL) | 88.9 ± 3.5 | 95.1 ± 4.8 |
| Data presented as mean ± standard deviation |
Table 4: Stability
| Stability Condition | QC Concentration (ng/mL) | Stability (% of Nominal) |
| Bench-top (6 hours at room temperature) | Low (3), High (800) | 96.5 - 102.1 |
| Freeze-thaw (3 cycles) | Low (3), High (800) | 95.8 - 101.5 |
| Long-term (-80°C for 30 days) | Low (3), High (800) | 97.2 - 103.0 |
Visualizations
Experimental Workflow
The following diagram illustrates the major steps in the bioanalytical workflow for the quantification of etretinate in plasma samples.
Metabolic Pathway of Etretinate
Etretinate is metabolized in the body to its active form, acitretin, through hydrolysis. In the presence of ethanol, acitretin can be re-esterified back to etretinate.[4][12]
Signaling Pathway of Retinoids
Etretinate, through its active metabolite acitretin, exerts its effects by modulating gene expression via nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[13][14][15]
Conclusion
The development of a validated LC-MS/MS method using this compound as an internal standard is essential for the accurate and reliable quantification of etretinate in biological matrices. The protocol and validation data presented here provide a solid foundation for researchers to establish and implement such a method in their laboratories. This will enable further investigation into the pharmacokinetics and metabolism of etretinate, contributing to a better understanding of its clinical pharmacology and potential for re-esterification from acitretin. The provided diagrams offer a visual representation of the experimental and biological context for these analytical studies.
References
- 1. Etretinate | C23H30O3 | CID 5282375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Etretinate - Wikipedia [en.wikipedia.org]
- 3. Systemic pharmacokinetics of acitretin, etretinate, isotretinoin, and acetylenic retinoids in guinea pigs and obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acitretin in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 5. Conversion of acitretin to etretinate in psoriatic patients is influenced by ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resolian.com [resolian.com]
- 7. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 1185237-13-1 [amp.chemicalbook.com]
- 9. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 10. LC-MS Method Development [intertek.com]
- 11. japsonline.com [japsonline.com]
- 12. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 14. The role of the retinoid receptor, RAR/RXR heterodimer, in liver physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Etretinate-d3 in In Vitro Drug Metabolism Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Etretinate-d3 as an internal standard in in vitro drug metabolism assays of etretinate. Etretinate, a synthetic retinoid, undergoes extensive metabolism, primarily to its active metabolite acitretin.[1][2][3] The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification of the parent drug and its metabolites in complex biological matrices.
Overview of Etretinate Metabolism
Etretinate is metabolized in the liver, with a significant first-pass effect.[1] The primary metabolic pathway is hydrolysis to its active metabolite, acitretin.[1] While specific cytochrome P450 (CYP) isozymes involved in etretinate metabolism are not definitively identified in the provided literature, retinoids, in general, are known to be metabolized by CYP enzymes, particularly the CYP26 family.[4][5] In vitro studies have shown that etretinate does not significantly inhibit the metabolism of cyclosporin, suggesting they are likely metabolized by different P450 isoenzymes.[6][7]
Role of this compound
This compound is a deuterated analog of etretinate. Due to its nearly identical physicochemical properties to etretinate, it co-elutes during chromatographic separation and experiences similar ionization efficiency in mass spectrometry. However, its increased mass allows it to be distinguished from the unlabeled etretinate. This makes this compound an ideal internal standard (IS) to:
-
Correct for variability in sample preparation (e.g., extraction efficiency).
-
Account for matrix effects in the mass spectrometer.
-
Improve the accuracy and precision of quantitative analysis.
Experimental Protocols
Metabolic Stability Assay in Human Liver Microsomes (HLM)
This protocol determines the rate of disappearance of etretinate when incubated with HLM, providing an estimate of its intrinsic clearance.
Workflow for Metabolic Stability Assay
Caption: Workflow for the in vitro metabolic stability assay of etretinate using this compound as an internal standard.
Materials:
-
Etretinate
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH-A and NADPH-B)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN), cold
-
96-well plates
-
Incubator/shaker
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare Stock Solutions:
-
Dissolve etretinate in a suitable organic solvent (e.g., DMSO or methanol) to a final concentration of 10 mM.
-
Dissolve this compound in the same solvent to a final concentration of 1 mM.
-
-
Prepare Working Solutions:
-
Dilute the etretinate stock solution in buffer to the desired final incubation concentration (e.g., 1 µM).
-
Prepare the quenching solution by adding this compound to cold acetonitrile to a final concentration of 100 nM.
-
-
Incubation:
-
Add HLM to pre-warmed phosphate buffer in a 96-well plate to a final protein concentration of 0.5 mg/mL.
-
Add the NADPH regenerating system.
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
Initiate the reaction by adding the etretinate working solution.
-
-
Sampling and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the incubation mixture.
-
Immediately add the aliquot to a well containing the cold acetonitrile/Etretinate-d3 quenching solution.
-
-
Sample Processing:
-
Once all time points are collected, centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to measure the peak areas of etretinate and this compound.
-
-
Data Analysis:
-
Calculate the peak area ratio of etretinate to this compound for each time point.
-
Plot the natural log of the percentage of etretinate remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
-
Data Presentation:
| Time (min) | Peak Area (Etretinate) | Peak Area (this compound) | Peak Area Ratio (Etretinate/Etretinate-d3) | % Etretinate Remaining |
| 0 | 1,200,000 | 600,000 | 2.00 | 100 |
| 5 | 1,050,000 | 595,000 | 1.76 | 88 |
| 15 | 800,000 | 605,000 | 1.32 | 66 |
| 30 | 550,000 | 590,000 | 0.93 | 47 |
| 60 | 250,000 | 610,000 | 0.41 | 21 |
| Parameter | Value |
| Half-life (t½) | 25 min |
| Intrinsic Clearance (CLint) | 27.7 µL/min/mg protein |
Cytochrome P450 (CYP) Inhibition Assay
This protocol assesses the potential of etretinate to inhibit the activity of major CYP isozymes using specific probe substrates.
Workflow for CYP Inhibition Assay
Caption: Workflow for the in vitro CYP inhibition assay of etretinate.
Materials:
-
Etretinate
-
This compound (as part of the internal standard mix)
-
Pooled Human Liver Microsomes (HLM)
-
CYP probe substrates and their corresponding metabolites (see table below)
-
Stable isotope-labeled internal standards for each metabolite
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN), cold
-
96-well plates
-
Incubator/shaker
-
Centrifuge
-
LC-MS/MS system
CYP Probe Substrates:
| CYP Isozyme | Probe Substrate | Metabolite |
| CYP1A2 | Phenacetin | Acetaminophen |
| CYP2C9 | Diclofenac | 4'-Hydroxydiclofenac |
| CYP2C19 | S-Mephenytoin | 4'-Hydroxy-S-mephenytoin |
| CYP2D6 | Dextromethorphan | Dextrorphan |
| CYP3A4 | Midazolam | 1'-Hydroxymidazolam |
Procedure:
-
Prepare Solutions:
-
Prepare a serial dilution of etretinate in buffer.
-
Prepare working solutions of each CYP probe substrate.
-
Prepare a quenching solution of cold acetonitrile containing the internal standard mix (including this compound and the stable isotope-labeled standard for each metabolite).
-
-
Incubation:
-
In a 96-well plate, add HLM, buffer, and the etretinate serial dilutions.
-
Pre-incubate for 10 minutes at 37°C.
-
Add the respective CYP probe substrate to the wells.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a predetermined time (within the linear range of metabolite formation).
-
-
Quenching and Processing:
-
Stop the reaction by adding the cold acetonitrile/internal standard quenching solution.
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of the specific metabolite for each CYP isozyme.
-
-
Data Analysis:
-
Calculate the peak area ratio of the metabolite to its corresponding internal standard.
-
Determine the percent inhibition of metabolite formation at each etretinate concentration relative to the vehicle control.
-
Plot percent inhibition versus the logarithm of the etretinate concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation:
| Etretinate (µM) | % Inhibition CYP3A4 (Midazolam) |
| 0.1 | 5 |
| 0.5 | 15 |
| 1 | 25 |
| 5 | 48 |
| 10 | 65 |
| 50 | 85 |
| 100 | 95 |
| CYP Isozyme | IC50 (µM) |
| CYP1A2 | > 100 |
| CYP2C9 | > 100 |
| CYP2C19 | > 100 |
| CYP2D6 | > 100 |
| CYP3A4 | 6.2 |
Metabolite Identification
For metabolite identification studies, a similar incubation procedure as the metabolic stability assay is followed, but without the internal standard in the quenching solution. Instead, this compound can be co-incubated with unlabeled etretinate (e.g., in a 1:1 ratio). The resulting mass spectra will show doublet peaks for metabolites that retain the deuterated portion of the molecule, aiding in their identification.
Logical Relationship for Metabolite Identification using this compound
Caption: Logic for using this compound in metabolite identification studies.
Conclusion
This compound is an indispensable tool for the in vitro evaluation of etretinate's drug metabolism properties. Its use as an internal standard ensures the generation of high-quality, reliable quantitative data in metabolic stability and CYP inhibition assays. Furthermore, it can be a valuable aid in the structural elucidation of metabolites. The protocols outlined in these application notes provide a robust framework for researchers to investigate the metabolic fate of etretinate.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pharmacokinetics of etretin and etretinate during long-term treatment of psoriasis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Etretinate: pro and con. Risk-benefit analysis of systemic retinoid therapy in psoriasis and recent developments: free aromatic acid, arotinoids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytochrome P450s in the Regulation of Cellular Retinoic Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytochrome P450s in the regulation of cellular retinoic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of etretinate on cyclosporin metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Application Note: Mass Spectrometry Fragmentation Analysis of Etretinate-d3 for Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and application data for the analysis of Etretinate-d3, a deuterated internal standard for Etretinate, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The characteristic fragmentation pattern of this compound is described, along with a comprehensive methodology for its quantification in biological matrices. This guide is intended to assist researchers in developing and validating robust bioanalytical methods for pharmacokinetic and metabolic studies of Etretinate.
Introduction
Etretinate is an aromatic retinoid that has been used in the treatment of severe psoriasis. Due to its long half-life and teratogenic potential, sensitive and specific analytical methods are required for its monitoring in biological samples. Stable isotope-labeled internal standards, such as this compound, are crucial for accurate quantification by LC-MS/MS, as they compensate for matrix effects and variability in sample processing. Understanding the mass spectrometric fragmentation of this compound is fundamental to developing a selective and optimized multiple reaction monitoring (MRM) assay.
Chemical Structure and Isotopic Labeling
-
Compound: this compound
-
Molecular Formula: C₂₃H₂₇D₃O₃
-
Molecular Weight: 357.5 g/mol
-
Deuteration Site: The three deuterium atoms are located on the methoxy group attached to the phenyl ring.
Mass Spectrometry Fragmentation Pattern
Under positive electrospray ionization (ESI+), this compound is readily protonated to form the precursor ion [M+H]⁺. The molecular weight of Etretinate is 354.5 g/mol , and for this compound, it is 357.5 g/mol . Therefore, the expected protonated molecule [M+H]⁺ for this compound is at an m/z of 358.5.
Collision-induced dissociation (CID) of the [M+H]⁺ ion of Etretinate typically results in a characteristic neutral loss of ethanol (C₂H₅OH, 46 Da) from the ethyl ester moiety.[1][2] Since the deuterium labeling is on the methoxy group, this primary fragmentation pathway is expected to be conserved for this compound. This results in a prominent product ion where the deuterated methoxy group is retained.
Proposed Fragmentation Pathway
The primary fragmentation involves the loss of ethanol from the protonated parent molecule.
-
Parent Ion (Precursor): [C₂₃H₂₇D₃O₃+H]⁺ → m/z 358.5
-
Neutral Loss: C₂H₅OH (Ethanol) → 46.0 Da
-
Product Ion: [C₂₁H₂₁D₃O₂+H]⁺ → m/z 312.5
The fragmentation can be visualized as follows:
Caption: Proposed fragmentation pathway of this compound.
Quantitative Data Summary
The following table summarizes the key mass-to-charge ratios for a selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) method for this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment |
| This compound | 358.5 | 312.5 | [M+H-C₂H₅OH]⁺ |
| Etretinate | 355.5 | 309.5 | [M+H-C₂H₅OH]⁺ |
Experimental Protocols
The following protocols are representative and may require optimization for specific instrumentation and matrices.
Sample Preparation (from Serum/Plasma)
A liquid-liquid extraction procedure is recommended for the extraction of Etretinate and this compound from biological fluids.[1][2]
Workflow Diagram:
Caption: Sample preparation workflow for Etretinate analysis.
Detailed Steps:
-
Pipette 200 µL of serum or plasma into a microcentrifuge tube.
-
Spike with an appropriate amount of this compound internal standard solution.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Add 1.2 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge at 13,000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Note: All procedures involving retinoids should be performed under yellow or red light to prevent photo-isomerization.[3]
Liquid Chromatography Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 HPLC or equivalent[1] |
| Column | Agilent Eclipse Plus C18 (4.6 mm x 150 mm, 5 µm) or equivalent[1] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | Isocratic or gradient elution depending on the separation requirements from other analytes. A typical starting condition is 50% B, increasing to 95% B over several minutes. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 20 µL |
Mass Spectrometry Conditions
| Parameter | Recommended Setting |
| Mass Spectrometer | Agilent 6460 QqQ-MS or equivalent triple quadrupole instrument[1] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 300 - 350 °C |
| Gas Flow | 8 - 12 L/min |
| Nebulizer Pressure | 35 - 45 psi |
| Capillary Voltage | 3500 - 4000 V |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Collision Energy | To be optimized for the specific instrument. A starting point of 15-25 eV is recommended. |
Conclusion
The described fragmentation pattern and methodologies provide a robust framework for the quantitative analysis of this compound. The primary fragmentation, corresponding to the neutral loss of ethanol, offers a selective and intense transition for MRM-based quantification. The provided protocols for sample preparation and LC-MS/MS analysis can be adapted and validated for high-throughput bioanalytical applications in clinical and research settings.
References
Application Notes and Protocols for Etretinate-d3 in Dermal Absorption Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of deuterated etretinate (Etretinate-d3) in dermal absorption studies. The protocols and data presented are intended to guide researchers in designing and conducting robust in vitro experiments to evaluate the cutaneous penetration, permeation, and retention of this compound.
Introduction
Etretinate, an aromatic retinoid, has been utilized in the treatment of severe psoriasis and other skin disorders.[1][2] Its mechanism of action involves the normalization of epidermal cell differentiation and proliferation.[1] Understanding the dermal absorption profile of retinoids is crucial for developing safe and effective topical formulations. The use of a stable isotope-labeled compound like this compound, in conjunction with sensitive analytical methods such as liquid chromatography-mass spectrometry (LC-MS), allows for precise quantification and differentiation from endogenous retinoids.
While specific data on this compound is limited, the following protocols and data are based on established methodologies for similar retinoids like retinol and acitretin, providing a framework for investigational studies.[3][4]
Experimental Protocols
A common and well-accepted method for evaluating dermal absorption in vitro is the use of Franz diffusion cells.[5] This system allows for the assessment of compound permeation through a skin membrane from a donor compartment to a receptor compartment.
In Vitro Dermal Permeation Study Using Franz Diffusion Cells
Objective: To quantify the percutaneous absorption and skin retention of this compound from a topical formulation.
Materials:
-
Franz Diffusion Cells
-
Excised human or porcine skin[6]
-
This compound formulated in a test vehicle (e.g., gel, cream)
-
Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent like albumin)[4]
-
Analytical instrumentation (e.g., LC-MS/MS)
-
Standard laboratory equipment
Protocol:
-
Skin Membrane Preparation:
-
Obtain full-thickness human or porcine skin from a certified supplier. The use of porcine skin is a common alternative due to its structural similarity to human skin.[6]
-
Carefully remove any subcutaneous fat and cut the skin into sections suitable for mounting on the Franz diffusion cells.[6]
-
Visually inspect the skin for any imperfections that could affect its barrier integrity.
-
-
Franz Cell Assembly:
-
Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with a suitable receptor solution, ensuring no air bubbles are trapped beneath the skin. The receptor solution should be selected to maintain sink conditions.[7]
-
Equilibrate the assembled cells in a water bath at 32°C to approximate physiological skin surface temperature.
-
-
Dose Application:
-
Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound formulation evenly onto the surface of the stratum corneum in the donor compartment.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect aliquots from the receptor solution for analysis.
-
Replenish the receptor compartment with fresh, pre-warmed receptor solution to maintain a constant volume.
-
-
Mass Balance:
-
At the end of the experiment (e.g., 24 hours), dismantle the Franz cells.
-
Wash the skin surface to remove any unabsorbed formulation.
-
Separate the epidermis from the dermis.
-
Extract this compound from the skin surface wash, epidermis, dermis, and the receptor solution.
-
Quantify the amount of this compound in each compartment using a validated analytical method like LC-MS/MS.[6]
-
Data Presentation
The following tables present hypothetical, yet plausible, quantitative data for an in vitro dermal absorption study of this compound, based on findings for similar retinoids.[3][4]
Table 1: Cumulative Permeation of this compound Through Skin
| Time (hours) | Cumulative Amount (µg/cm²) | Flux (µg/cm²/h) |
| 2 | 0.05 | 0.025 |
| 4 | 0.12 | 0.035 |
| 8 | 0.28 | 0.040 |
| 12 | 0.45 | 0.043 |
| 24 | 0.98 | 0.045 |
Table 2: Distribution of this compound After 24-Hour Exposure
| Compartment | Percentage of Applied Dose (%) |
| Skin Surface (unabsorbed) | 85.2 |
| Stratum Corneum | 8.5 |
| Epidermis | 4.1 |
| Dermis | 1.2 |
| Receptor Fluid (permeated) | 1.0 |
| Total Recovery | 100.0 |
Visualizations
Diagram 1: Retinoid Signaling Pathway in Keratinocytes
Retinoids exert their effects by binding to nuclear receptors, namely retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which then modulate gene expression.[8]
Diagram 2: Experimental Workflow for In Vitro Dermal Absorption
This diagram outlines the key steps involved in a typical in vitro dermal absorption study using Franz diffusion cells.
The protocols and illustrative data provided in these application notes serve as a valuable resource for researchers investigating the dermal absorption of this compound. By employing standardized in vitro models and sensitive analytical techniques, a comprehensive understanding of the cutaneous pharmacokinetics of this compound can be achieved, facilitating the development of novel topical therapies for various skin conditions. It is imperative to conduct thorough validation of all analytical methods and to ensure the integrity of the skin barrier throughout the experimental process to obtain reliable and reproducible results.[6]
References
- 1. Etretinate. A review of its pharmacological properties and therapeutic efficacy in psoriasis and other skin disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. International studies of the efficacy of etretinate in the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo percutaneous absorption of retinol from cosmetic formulations: significance of the skin reservoir and prediction of systemic absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In-vitro skin pharmacokinetics of acitretin: percutaneous absorption studies in intact and modified skin from three different species using different receptor solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Liquid chromatography method to assay tretinoin in skin layers: validation and application in skin penetration/retention studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigating Transdermal Delivery of Vitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vitamin D analogs affect the uptake and metabolism of retinol by human epidermal keratinocytes in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Quantification of Etretinate-d3 using High-Performance Liquid Chromatography (HPLC)
This document provides a detailed application note and protocol for the quantification of Etretinate-d3 in biological matrices, primarily plasma, using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is adapted from established and validated methods for the non-deuterated form, etretinate. Given the nature of deuterium-labeled internal standards in bioanalytical assays, this method is highly relevant for pharmacokinetic and drug metabolism studies.
Introduction
Etretinate is an aromatic retinoid that has been used in the treatment of severe psoriasis. This compound is a deuterated version of etretinate, commonly used as an internal standard in quantitative bioanalysis by mass spectrometry. However, a robust and reliable HPLC-UV method is also crucial for its quantification during preclinical and clinical development, as well as for quality control purposes.
This application note details a reversed-phase HPLC method for the determination of this compound. The method is based on the principles of chromatographic separation on a C18 stationary phase with subsequent detection by UV spectrophotometry.
Experimental
Instrumentation and Chromatographic Conditions
The analysis is performed on a standard HPLC system equipped with a UV detector. The following table summarizes the chromatographic conditions adapted from methodologies developed for etretinate analysis.
| Parameter | Value |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18 Reversed-Phase, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile and 0.01% Trifluoroacetic Acid (TFA) in Water (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 350 nm[1][2] |
| Run Time | Approximately 15 minutes |
Method Validation Summary
The following table summarizes typical method validation parameters for the analysis of etretinate, which are expected to be comparable for this compound.
| Parameter | Typical Value |
| Linearity (R²) | > 0.99[1][2] |
| Quantification Range | 2 - 500 ng/mL in plasma[1][2] |
| Accuracy | 89.5 - 113.5%[1][2] |
| Precision (CV%) | Within-run: 4.4 - 15.8%; Between-run: 3.3 - 17.4%[1][2] |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL[1][2] |
| Extraction Recovery | 75.1 - 91.5%[1][2] |
Detailed Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a light-protected volumetric flask.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with the mobile phase to prepare a series of working standard solutions with concentrations ranging from the LLOQ to the upper limit of quantification.
Sample Preparation (from Plasma)
This protocol is based on a protein precipitation method.[1][2]
-
Aliquoting: Pipette 200 µL of plasma sample into a clean microcentrifuge tube.
-
Internal Standard Addition: If a different internal standard is used, add it at this step. For quantification of this compound as the primary analyte, this step is omitted.
-
Precipitation: Add 400 µL of acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the mixture at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject 20 µL of the reconstituted sample into the HPLC system.
System Suitability
Before running the analytical batch, perform at least five replicate injections of a mid-concentration standard. The system is deemed suitable for analysis if the relative standard deviation (RSD) of the peak area and retention time is less than 2%.
Experimental Workflow and Diagrams
The following diagram illustrates the overall workflow for the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The HPLC method described provides a robust and reliable approach for the quantification of this compound in plasma. The method is based on established protocols for the non-deuterated analog and is suitable for various applications in pharmaceutical research and development. It is recommended that a full method validation be performed for this compound in the specific matrix of interest according to regulatory guidelines.
References
Troubleshooting & Optimization
Technical Support Center: Etretinate-d3 Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal intensity for Etretinate-d3 in mass spectrometry (MS) experiments.
Troubleshooting Guide: Low Signal Intensity for this compound
Low signal intensity for your deuterated internal standard can compromise the accuracy and reliability of your quantitative analysis. This guide provides a systematic approach to diagnosing and resolving this common issue.
Step 1: Initial Instrument and System Check
Before delving into method-specific parameters, ensure the fundamental components of your LC-MS/MS system are functioning correctly.
Question: My this compound signal is suddenly very low or absent. What should I check first?
Answer:
-
System Suitability: Inject a recently prepared, known concentration of this compound standard directly into the mass spectrometer (infusion) or through the LC system. This will help determine if the issue is with the instrument itself or the sample/method.
-
Instrument Calibration and Tuning: Verify that the mass spectrometer has been recently and successfully tuned and calibrated according to the manufacturer's recommendations.[1] An incorrect calibration can lead to poor ion transmission and detection.
-
Solvent and Gas Supply: Ensure that all solvent reservoirs are sufficiently filled with the correct mobile phases and that the nitrogen gas supply for the ion source is at the appropriate pressure.
Step 2: Investigating Mass Spectrometry Parameters
Incorrect or sub-optimal MS parameters are a primary cause of low signal intensity.
Question: I've confirmed the instrument is generally working. How can I optimize the MS settings for this compound?
Answer:
The following table outlines key MS parameters and recommended starting points for this compound, based on common methods for the closely related Acitretin-d3.[2][3][4]
| Parameter | Recommended Setting/Action | Rationale |
| Ionization Mode | Negative Ion Mode (ESI) | Retinoids like Etretinate and its metabolites often show good sensitivity in negative ion mode. |
| Precursor Ion (Q1) | m/z 356.2 (or as appropriate for your specific deuteration pattern) | This corresponds to the [M-H]⁻ ion of this compound. Confirm the exact mass of your standard. |
| Product Ion (Q3) | m/z 310.2 (or a stable, intense fragment) | This is a characteristic fragment of Etretinate. Optimize the collision energy to maximize this transition. |
| Collision Energy (CE) | Optimize using direct infusion of this compound | The optimal CE is instrument-dependent and crucial for achieving the best fragmentation and signal intensity. |
| Ion Source Parameters | Optimize Temperature, Gas Flows (Nebulizer, Heater), and Voltages (Capillary, Nozzle) | These parameters significantly impact desolvation and ionization efficiency. A systematic optimization is recommended.[5][6] |
dot
Caption: Workflow for optimizing mass spectrometry parameters for this compound.
Step 3: Evaluating Chromatographic Performance and Matrix Effects
The interaction between your sample matrix and the LC conditions can lead to significant signal suppression.
Question: My signal is strong when I infuse the standard, but weak when I inject a sample. What's happening?
Answer:
This strongly suggests that co-eluting components from your sample matrix are suppressing the ionization of this compound. This phenomenon is known as the matrix effect.[3][7][8]
Here's how to troubleshoot it:
-
Improve Chromatographic Separation:
-
Modify Gradient: Adjust your mobile phase gradient to better separate this compound from the region where matrix components elute.
-
Change Column: Consider a column with a different chemistry (e.g., a phenyl-hexyl instead of a C18) to alter selectivity.
-
-
Enhance Sample Preparation:
-
Solid-Phase Extraction (SPE): This is generally more effective at removing interfering matrix components than protein precipitation (PPT) or liquid-liquid extraction (LLE).[9]
-
Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively extract this compound while leaving interfering substances behind.
-
-
Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of matrix components and alleviate ion suppression.[3]
dot
Caption: Decision tree for troubleshooting matrix effects impacting this compound signal.
Step 4: Sample Handling and Stability
Retinoids are known to be sensitive to environmental factors.
Question: Could the way I'm handling my samples be causing the low signal?
Answer:
Yes, improper handling can lead to degradation of this compound.
-
Light Sensitivity: Retinoids are highly susceptible to photodegradation.[3] All sample preparation steps should be carried out under yellow or red light, and samples should be stored in amber vials.
-
Stability in Matrix: Etretinate can be unstable in biological matrices.[10] Samples should be processed as quickly as possible and stored at -80°C. Perform freeze-thaw stability tests to ensure your handling procedures are not causing degradation.[10]
Frequently Asked Questions (FAQs)
Q1: What are the typical precursor and product ions for this compound?
Based on the fragmentation of similar retinoids, for this compound (assuming deuteration on the methoxy group of the phenyl ring), you would expect a precursor ion [M-H]⁻ of approximately m/z 356.2 in negative ion mode. A common product ion would result from the loss of the ethyl ester group, similar to the fragmentation of Acitretin. However, it is crucial to confirm the exact mass of your specific deuterated standard and optimize the fragmentation in your instrument.
Q2: My this compound signal is decreasing over the course of an analytical run. What could be the cause?
This is often due to the accumulation of matrix components on the LC column or in the ion source.[11]
-
Column Contamination: Implement a robust column wash step at the end of each injection and consider a full column flush after a certain number of injections.
-
Source Contamination: The ion source may require cleaning. Refer to your instrument's manual for the proper cleaning procedure.
-
Analyte Instability: If samples are left in the autosampler for extended periods, degradation can occur.[10] Ensure the autosampler is temperature-controlled (e.g., 4°C) and minimize the time samples spend there before injection.
Q3: Is it possible for the non-deuterated Etretinate to interfere with the this compound signal?
While unlikely to cause low signal, isotopic crosstalk can occur where the M+3 isotope of Etretinate contributes to the signal of this compound. This is more of a concern for accuracy at very high concentrations of the non-deuterated analyte. Using a highly deuterated standard (d5 or higher) can minimize this.
Q4: What concentration of this compound internal standard should I use?
The concentration of the internal standard should ideally be similar to the expected concentration of the analyte in the middle of the calibration curve range.[6] This ensures that both the analyte and the internal standard are within the linear dynamic range of the instrument.
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is a general guideline and should be optimized for your specific matrix. All steps should be performed under red or yellow light.
-
To 100 µL of plasma sample, add 10 µL of this compound working solution.
-
Vortex briefly to mix.
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid).
-
Vortex to dissolve and transfer to an autosampler vial for injection.
Protocol 2: LC-MS/MS Parameters (Starting Point)
This is a representative method based on the analysis of similar retinoids.[2][3][11]
Liquid Chromatography
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-3.0 min: 20% to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: 95% to 20% B
-
4.1-5.0 min: Hold at 20% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (Negative Ion ESI)
| Parameter | Value |
| Capillary Voltage | -3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transition this compound | 356.2 > 310.2 (Optimize) |
| MRM Transition Etretinate | 353.2 > 307.2 (Optimize) |
| Dwell Time | 100 ms |
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Stability-indicating validation of acitretin and isoacitretin in human plasma by LC-ESI-MS/MS bioanalytical method and its application to pharmacokinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative analysis of retinoids in biological fluids by high-performance liquid chromatography using column switching. II. Simultaneous determination of etretinate, acitretin and 13-cis-acitretin in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of isotretinoin in human plasma by high performance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing LC Gradient for Etretinate and Metabolites
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for optimizing the liquid chromatography (LC) gradient for the separation of etretinate and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of etretinate that I should expect to separate?
A1: The primary, pharmacologically active metabolite of etretinate is its free acid form, acitretin.[1][2] Another key metabolite that may be observed is the 13-cis isomer of acitretin.[3] It is also important to note that acitretin can be reverse metabolized back to etretinate in the body.[4]
Q2: What is a recommended starting point for developing an LC gradient method for these compounds?
A2: A good starting point is a broad "scouting" gradient using a reversed-phase (RP) C18 column.[5][6] Begin with a mobile phase composition of a high aqueous component and gradually increase the organic component over a set period. For example, a linear gradient from 5% to 95% acetonitrile in water (with an acid modifier like 0.1% formic acid for MS compatibility) over 20 minutes can help identify the elution regions for etretinate and its metabolites.[5][6]
Q3: My chromatographic peaks are tailing. What are the common causes and solutions?
A3: Peak tailing is a common issue in HPLC. Potential causes include:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based column packing can interact with basic analytes. Solution: Add a competing base to the mobile phase or, more commonly, lower the mobile phase pH by adding an acid like formic acid or trifluoroacetic acid (TFA) to suppress the ionization of the silanol groups.[7]
-
Column Contamination: Strongly retained impurities from previous injections can bind to the column inlet. Solution: Flush the column with a strong solvent or, if necessary, replace the guard column or the analytical column itself.[8]
-
Column Void: A void at the column inlet can disrupt the sample band. Solution: This is often irreversible, and the column may need to be replaced. Using a guard column can help extend the life of the analytical column.[9]
Q4: Why are my retention times shifting between consecutive runs?
A4: Retention time variability can compromise data reliability. Common reasons include:
-
Inadequate Column Equilibration: The column must be fully returned to the initial mobile phase conditions before the next injection. Insufficient equilibration time is a frequent cause of shifting retention in gradient elution.[5] Solution: Ensure the equilibration step at the end of your gradient is sufficiently long, typically 5-10 column volumes.
-
Mobile Phase Instability: The mobile phase composition can change over time due to the evaporation of the more volatile organic component. Solution: Prepare fresh mobile phase daily and keep solvent bottles capped.
-
Pump Malfunction: Fluctuations in pump performance can lead to inconsistent mobile phase delivery. Air bubbles in the pump head are a common culprit. Solution: Degas the mobile phase thoroughly and prime the pump to remove any trapped air.[8]
Troubleshooting Guide
Problem: Poor resolution between etretinate and its primary metabolite, acitretin.
-
Initial Assessment: Etretinate is more lipophilic than its free acid metabolite, acitretin, and should be retained longer on a reversed-phase column.[10] If they are co-eluting or poorly resolved, the gradient is likely too steep.
-
Solution 1: Decrease the Gradient Slope: A shallower gradient increases the separation window for analytes.[5] If your initial scouting run shows the compounds eluting between 40% and 60% acetonitrile, try running a new gradient that covers this range over a longer period (e.g., 40-60% B over 15 minutes instead of 5 minutes).
-
Solution 2: Change the Organic Modifier: Different organic solvents can alter selectivity. If you are using acetonitrile, trying methanol may change the elution order or improve the separation between critical pairs due to its different solvent properties.[7]
-
Solution 3: Adjust Mobile Phase pH: The retention of acitretin, being an acid, is highly dependent on pH.[11] Ensure the mobile phase pH is at least 2 units below the pKa of acitretin to keep it in its protonated, more retained form. This can significantly improve peak shape and resolution from the parent compound.[7]
Problem: High backpressure during the gradient run.
-
Initial Assessment: A sudden or gradual increase in system pressure points to a blockage.
-
Solution 1: Check for Blockages: Systematically disconnect components starting from the detector and working backward towards the pump to identify the source of the pressure. A common location for blockages is the column inlet frit or the in-line filter.[8]
-
Solution 2: Filter Samples and Mobile Phase: Particulate matter from the sample or precipitated buffer salts in the mobile phase can clog the system. Solution: Always filter your samples and mobile phases through a 0.22 µm or 0.45 µm filter.
-
Solution 3: Column Cleaning: If the column is the source of the high pressure, it may be contaminated. Follow the manufacturer's instructions for column washing, which typically involves flushing with a series of solvents of decreasing and then increasing polarity.[8]
Experimental Protocols
Protocol 1: Scouting Gradient for Etretinate and Metabolites using Reversed-Phase HPLC
This protocol is designed to determine the approximate retention times of etretinate and its metabolites.
-
Chromatographic System: HPLC or UPLC system with a binary pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 365 nm.[12]
-
Injection Volume: 10 µL.
-
Gradient Program: See Table 1 for the gradient timetable.
-
Post-Run: Include a 5-minute re-equilibration step at initial conditions after each run.
Protocol 2: Optimized Gradient for Separation of Etretinate and Acitretin
This protocol is a refinement of the scouting run, focusing on the elution window for the target analytes to improve resolution.
-
Chromatographic System, Column, Mobile Phases, and other parameters: Same as Protocol 1.
-
Gradient Program: This is an example based on a hypothetical scouting run where analytes eluted between 10 and 15 minutes (corresponding to ~50-80% B). Adjust the gradient based on your scouting run results. See Table 2 for an example timetable.
-
Post-Run: Maintain a 5-minute re-equilibration step.
Data Presentation
Table 1: Example Scouting Gradient Program
| Time (minutes) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (Acetonitrile + 0.1% FA) | Curve |
| 0.0 | 95 | 5 | Initial |
| 20.0 | 5 | 95 | Linear |
| 25.0 | 5 | 95 | Linear |
| 25.1 | 95 | 5 | Linear |
| 30.0 | 95 | 5 | Linear |
Table 2: Example Optimized (Shallow) Gradient Program
| Time (minutes) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (Acetonitrile + 0.1% FA) | Curve |
| 0.0 | 50 | 50 | Initial |
| 15.0 | 20 | 80 | Linear |
| 15.1 | 5 | 95 | Linear |
| 17.0 | 5 | 95 | Linear |
| 17.1 | 50 | 50 | Linear |
| 22.0 | 50 | 50 | Linear |
Table 3: Physicochemical Properties of Etretinate and Acitretin
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Characteristic |
| Etretinate | C23H30O3 | 354.49 | Highly lipophilic aromatic retinoid (ethyl ester).[10] |
| Acitretin | C21H26O3 | 326.43 | Primary active metabolite (free carboxylic acid).[1] |
Visualizations
Caption: Workflow for LC gradient optimization.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Etretinate | C23H30O3 | CID 5282375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 4. Clinical Factors Affecting the Serum Retention of a Teratogenic Etretinate after the Acitretin Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mastelf.com [mastelf.com]
- 6. Separation of Etretinate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. rheniumgroup.co.il [rheniumgroup.co.il]
- 10. Etretinate - Wikipedia [en.wikipedia.org]
- 11. Determination of 13-cis-Retinoic Acid and Its Metabolites in Plasma by Micellar Electrokinetic Chromatography Using Cyclodextrin-Assisted Sweeping for Sample Preconcentration [mdpi.com]
- 12. Determination of isotretinoin or etretinate and their major metabolites in human blood by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing in-source fragmentation of Etretinate-d3
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent in-source fragmentation of Etretinate-d3 during mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a concern for this compound analysis?
In-source fragmentation (ISF) is a phenomenon in mass spectrometry where analyte ions fragment in the ion source before they reach the mass analyzer.[1][2] This occurs due to collisions between the ions and residual gas molecules, which are accelerated by electric fields within the source.[1][3] this compound, as an aromatic retinoid, possesses a chemical structure that can be susceptible to fragmentation under certain ion source conditions.[4][5] ISF is a concern because it can reduce the abundance of the precursor ion, leading to decreased sensitivity and making accurate quantification challenging.[1] It can also lead to the misidentification of fragment ions as other compounds.[6][7][8]
Q2: What are the primary instrument parameters that influence in-source fragmentation?
Several key parameters in the electrospray ionization (ESI) source can be adjusted to control ISF:
-
Declustering Potential (DP) / Fragmentor Voltage / Cone Voltage: This is one of the most significant factors. Higher voltages in this region increase the kinetic energy of the ions, leading to more intense collisions and greater fragmentation.[1][3][9]
-
Source Temperature: Elevated temperatures can provide additional energy to the ions, promoting thermal degradation and fragmentation.[1][9]
-
Capillary Voltage: While its primary role is in ion generation, excessively high capillary voltage can contribute to increased ion energy and subsequent fragmentation.[10]
-
Nebulizer Gas Pressure: This parameter affects the desolvation process. While its direct impact on fragmentation is less pronounced than voltage settings, improper nebulization can lead to less stable ions that are more prone to fragmentation.[10]
Q3: Are there any mobile phase considerations that can help minimize fragmentation?
Yes, the composition of the mobile phase can influence ion stability. For retinoids, using additives like ammonium acetate or formic acid can be beneficial. In some cases, switching from acetonitrile to methanol as the organic modifier has been shown to reduce fragmentation.[11] It is also advisable to use the lowest effective concentration of acid modifiers, as high acidity can sometimes promote fragmentation for certain analytes.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and minimize in-source fragmentation of this compound.
Problem: Low abundance of the [M+H]⁺ ion for this compound and a prominent fragment ion.
Systematic Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting in-source fragmentation.
Detailed Experimental Protocols
Step 1: Optimization of Declustering Potential / Fragmentor Voltage
This is the most critical parameter to adjust for controlling in-source fragmentation.
-
Methodology:
-
Infuse a standard solution of this compound directly into the mass spectrometer.
-
Begin with the instrument's default or a relatively high declustering potential (e.g., 80-100 V).
-
Acquire a mass spectrum and record the intensities of the precursor ion ([M+H]⁺) and the major fragment ion(s).
-
Systematically decrease the declustering potential in increments of 10-20 V.
-
At each step, acquire a new spectrum and record the ion intensities.
-
Plot the intensity of the precursor ion and the fragment ion(s) as a function of the declustering potential.
-
Identify the voltage at which the precursor ion signal is maximized and the fragment ion signal is minimized. This will be your optimal declustering potential.
-
Step 2: Optimization of Source Temperature
Higher temperatures can lead to thermal degradation of this compound.
-
Methodology:
-
Using the optimized declustering potential from Step 1, set the source temperature to a high value (e.g., 400-450 °C).
-
Infuse the this compound standard solution.
-
Gradually decrease the source temperature in increments of 50 °C.
-
Monitor the precursor and fragment ion intensities at each temperature setting.
-
Select the lowest temperature that maintains good desolvation and ion signal intensity while minimizing fragmentation.
-
Step 3: Optimization of Capillary Voltage
While less impactful than the declustering potential, an excessively high capillary voltage can contribute to fragmentation.
-
Methodology:
-
With the optimized parameters from the previous steps, set the capillary voltage to the higher end of the typical range (e.g., 4.5-5.0 kV for positive mode).
-
Infuse the this compound standard.
-
Decrease the capillary voltage in increments of 0.5 kV.
-
Observe the effect on the precursor and fragment ion intensities.
-
Choose a capillary voltage that provides a stable and robust signal for the precursor ion without inducing unnecessary fragmentation.
-
Step 4: Mobile Phase Modification
The solvent environment can affect the stability of the generated ions.
-
Methodology:
-
If using a standard mobile phase (e.g., acetonitrile/water with 0.1% formic acid) and still observing fragmentation, consider alternatives.
-
Prepare a mobile phase with methanol instead of acetonitrile. Some studies have shown that methanol can lead to softer ionization conditions.[11]
-
Alternatively, try using a different additive, such as 5 mM ammonium acetate or ammonium formate, which can sometimes produce more stable adducts than protonated molecules.
-
Analyze the this compound standard with each mobile phase composition to determine which provides the best precursor ion signal with the least fragmentation.
-
Step 5: Ion Source Maintenance
A contaminated ion source can lead to unstable ionization and increased fragmentation.[11]
-
Protocol:
-
If the above steps do not resolve the issue, perform a thorough cleaning of the ion source components, including the capillary, skimmer, and lenses, according to the manufacturer's recommendations.
-
After reassembling the source, repeat the analysis to see if the fragmentation has been reduced.
-
Quantitative Data Summary
The following table summarizes the general effects of key instrument parameters on in-source fragmentation and the recommended direction for adjustment to minimize it for this compound.
| Parameter | High Value Effect on Fragmentation | Low Value Effect on Fragmentation | Recommended Adjustment to Reduce Fragmentation | Typical Starting Range |
| Declustering Potential / Fragmentor Voltage | Increased Fragmentation | Decreased Fragmentation | Decrease in 10-20 V increments | 20 - 100 V |
| Source Temperature | Can Increase Fragmentation | Decreased Fragmentation | Decrease in 50 °C increments | 250 - 450 °C |
| Capillary Voltage | Can Increase Fragmentation | Decreased Fragmentation | Decrease in 0.5 kV increments | 3.0 - 5.0 kV |
| Nebulizer Gas Pressure | Can cause ion suppression | Inefficient desolvation | Optimize for maximum precursor ion intensity | 20 - 60 psi |
Logical Relationship for Troubleshooting
Caption: The relationship between the problem, its causes, and solutions.
References
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. mdpi.com [mdpi.com]
- 3. In-source fragmentation [jeolusa.com]
- 4. Etretinate | C23H30O3 | CID 5282375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | RUTHIGEN [ruthigen.com]
- 11. ESI ionization: How to avoid in-source fragmentation - Chromatography Forum [chromforum.org]
Etretinate-d3 solubility issues in different solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Etretinate-d3 in various solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which solvents is it generally soluble?
A1: this compound is a deuterated form of Etretinate, a second-generation retinoid. It is a lipophilic compound, meaning it is generally soluble in organic solvents and fats, but insoluble in water.[1] Published data and information on similar retinoids indicate good solubility in solvents like Dimethyl Sulfoxide (DMSO) and ethanol.
Q2: Why am I observing precipitation when adding my this compound stock solution to an aqueous buffer?
A2: This is a common issue known as "salting out." this compound is sparingly soluble in aqueous solutions.[2] When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer, the solubility of the compound can dramatically decrease, leading to precipitation. To mitigate this, it is advisable to first prepare the final aqueous solution and then add the this compound stock solution dropwise while vortexing.
Q3: My this compound solution appears to have a lower concentration than expected after a few hours. What could be the cause?
A3: Retinoids, including this compound, are known to be sensitive to light, air, and heat. Exposure to these elements can lead to degradation of the compound, resulting in a decrease in its effective concentration. It is crucial to handle and store this compound solutions in a manner that minimizes this degradation. Specifically, after storage at room temperature for 24 hours under light exposure, the concentrations of acitretin and etretinate were found to decrease by 26.0 - 66.5%.[3][4]
Q4: Can I use sonication to dissolve this compound?
A4: Yes, sonication can be used to aid in the dissolution of this compound, particularly in solvents like DMSO.[5][6][7] However, it is important to use an ultrasonic bath and to monitor the temperature to avoid excessive heating, which can lead to degradation of the compound.
Solubility Data
The following table summarizes the available solubility data for Etretinate in common laboratory solvents. Please note that the solubility of this compound is expected to be very similar to that of its non-deuterated counterpart.
| Solvent | Reported Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥17.7[7][8] - 70[1] | ≥50 - 197.47 | Requires sonication and warming for higher concentrations. Hygroscopic DMSO can reduce solubility; use fresh DMSO.[1][6] |
| Ethanol | 70[1] | 197.47 | --- |
| Water | Insoluble[1] | --- | --- |
Note: Discrepancies in reported DMSO solubility may be due to different experimental conditions (e.g., temperature, use of sonication, purity of the solvent and compound).
Experimental Protocols
Protocol 1: Determination of this compound Solubility using the Shake-Flask Method
This protocol outlines the steps to determine the thermodynamic solubility of this compound in a given solvent.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., Methanol, Acetonitrile, Dichloromethane)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent.
-
Add a known volume of the solvent to the vial.
-
Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25°C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After shaking, let the vials stand to allow the undissolved solid to sediment.
-
Centrifuge the vials to further separate the solid from the supernatant.
-
Carefully collect an aliquot of the clear supernatant.
-
Dilute the supernatant with the same solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.
Protocol 2: Quantification of this compound using HPLC
Instrumentation and Conditions:
-
HPLC System: With UV detector
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point for retinoid analysis.[9]
-
Flow Rate: 1 mL/min
-
Injection Volume: 10-20 µL
Procedure:
-
Prepare a series of standard solutions of this compound in the mobile phase with known concentrations.
-
Inject the standards into the HPLC system to generate a calibration curve.
-
Inject the diluted supernatant from the solubility experiment.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent solubility results | - Incomplete equilibration. - Temperature fluctuations. - Degradation of this compound. | - Ensure shaking for at least 24 hours.[11] - Use a temperature-controlled shaker. - Protect samples from light and heat; work under yellow or red light if possible.[12] Store solutions at -20°C or -80°C.[6] |
| Precipitation upon dilution | - The dilution solvent is a poor solvent for this compound. | - Dilute with the same solvent used for the initial dissolution. - For aqueous dilutions, consider using a co-solvent or surfactant. |
| Low recovery or peak tailing in HPLC | - Adsorption of the compound to vials or tubing. - Poor solubility in the mobile phase. | - Use silanized glassware. - Ensure the mobile phase has sufficient organic content to keep the compound dissolved. |
| Compound degradation during analysis | - Exposure to UV light in the detector. - Unstable pH of the mobile phase. | - Minimize the time the sample spends in the autosampler. - Use a buffered mobile phase if pH sensitivity is suspected. |
| Difficulty dissolving the compound initially | - Insufficient solvent volume. - Compound is in a stable crystalline form. | - Increase the solvent volume. - Use sonication in an ultrasonic bath or gentle warming.[7] |
Visualizations
Caption: Experimental workflow for determining this compound solubility.
Caption: Simplified signaling pathway of Etretinate.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. A fully validated HPLC method for the simultaneous determination of acitretin and etretinate in plasma and its application to a pharmacokinetic study in healthy Korean subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.skku.edu [pure.skku.edu]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. raybiotech.com [raybiotech.com]
- 9. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of isotretinoin or etretinate and their major metabolites in human blood by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 12. libertywomenshealth.ca [libertywomenshealth.ca]
Addressing isotopic cross-contamination in Etretinate-d3 samples
Technical Support Center: Etretinate-d3 Analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The focus is on identifying and addressing issues related to isotopic cross-contamination in quantitative analyses, particularly those using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-contamination and why is it a concern in this compound analysis?
A: Isotopic cross-contamination, also known as cross-signal contribution, occurs when the signal from the unlabeled analyte (Etretinate) interferes with the signal of its stable isotope-labeled internal standard (SIL-IS), this compound. This interference is a significant concern in quantitative LC-MS/MS assays for several reasons:
-
Source of Interference: The primary cause is the natural abundance of heavier isotopes (like ¹³C) in the native Etretinate molecule. This can result in an isotopologue of Etretinate having the same nominal mass as the this compound standard.[1][2]
-
Impact on Accuracy: At high concentrations of Etretinate, the signal contribution from its natural isotopes to the this compound channel can become substantial. This artificially inflates the internal standard's response, leading to an underestimation of the true analyte concentration and causing non-linearity in the calibration curve.[1][3]
-
Compromised Sensitivity: The presence of unlabeled analyte (d0) in the deuterated internal standard can raise the background signal, which in turn increases the lower limit of quantitation (LLOQ) and reduces the dynamic range of the assay.[3]
Q2: How can I identify isotopic cross-contamination in my LC-MS/MS data?
A: Identifying cross-contamination involves a few key diagnostic checks:
-
Analyze a Zero Sample: Prepare a sample containing only the unlabeled Etretinate analyte (at a high concentration) but no this compound internal standard. Monitor the mass transition for this compound. Any signal detected in the internal standard's channel is a direct measure of the cross-contribution from the analyte.[1]
-
Examine the Calibration Curve: A hallmark of significant cross-contamination is a non-linear (often quadratic) calibration curve, particularly at the upper limit of quantification (ULOQ), where the analyte concentration is highest.[1][2] The curve will bend towards the x-axis due to the artificially increased internal standard signal.
-
Check Isotopic Purity of the Standard: Analyze a solution containing only the this compound standard. Look for the presence of a signal at the mass transition of the unlabeled Etretinate. This indicates the level of isotopic impurity (d0) in your standard.[3][4] Ideally, the level of the unlabeled species should be undetectable or minimal.[5]
Q3: My deuterated standard (this compound) shows a different retention time than the native Etretinate. Is this normal?
A: Yes, this is a known phenomenon. A slight shift in chromatographic retention time between a deuterated standard and its unlabeled counterpart can occur, especially with a higher number of deuterium atoms.[6][7] This "isotopic effect" is generally small but can be more pronounced in reversed-phase chromatography. While SIL-IS are expected to have very similar chemical behavior to the analyte, deuterium labeling can subtly alter properties like polarity.[5][8] It is important to ensure that the integration windows in your data processing software are set appropriately to account for any such shifts.[6]
Troubleshooting Guide
Issue 1: Non-Linear Calibration Curve at High Concentrations
-
Symptom: Your calibration curve is linear at the low end but becomes non-linear and curves downwards at higher concentrations.
-
Probable Cause: Significant cross-signal contribution from high concentrations of unlabeled Etretinate to the this compound internal standard channel.[1][2]
-
Solutions:
-
Increase Internal Standard Concentration: Raising the concentration of the this compound standard can diminish the relative contribution of the interfering signal from the analyte. This can help restore linearity to the curve.[2][9]
-
Use a Correction Factor: A mathematical correction can be applied if the level of interference is consistent and well-characterized.[10]
-
Monitor a Different Isotope: If this compound has other, less abundant but still detectable, isotopic peaks (e.g., M+1 or M+2 of the d3 standard), you could monitor one of these transitions instead, provided there is no interference from the analyte's isotopic distribution at that mass.[1][9]
Table 1: Effect of Internal Standard (IS) Concentration on Assay Bias (Note: Data is illustrative, based on principles described for a similar issue with Flucloxacillin)[2][9]
-
| Analyte Concentration | IS Concentration | Observed IS Signal Increase (from Analyte) | Resulting Bias |
| High | Low (e.g., 1x) | 15% | Up to -30% |
| High | Medium (e.g., 10x) | 1.5% | -5% to -10% |
| High | High (e.g., 20x) | <1% | < -5% |
Issue 2: High Background Signal in the Analyte Channel for Blank Samples
-
Symptom: When injecting a blank sample (matrix + this compound standard), you observe a significant peak at the retention time and mass transition of the unlabeled Etretinate.
-
Probable Cause: The this compound internal standard is contaminated with the unlabeled (d0) form of the molecule.[3][5]
-
Solutions:
-
Source a Higher Purity Standard: The most direct solution is to obtain a new lot or batch of this compound with higher isotopic purity (>99%).[3]
-
Quantify and Subtract: If a new standard is not available, you can precisely quantify the amount of d0 impurity in your d3 standard. This value can then be subtracted from all subsequent measurements, though this adds complexity and a potential source of error.
-
Raise the LLOQ: As a last resort, you may need to raise the lower limit of quantitation (LLOQ) of your assay to a level where the contribution from the impurity is negligible.
-
Experimental Protocols
Protocol: Assessing Analyte-to-IS Cross-Signal Contribution
This protocol allows you to quantify the percentage of interference from unlabeled Etretinate in the this compound mass channel.
1. Materials and Reagents:
-
High-purity Etretinate standard.
-
LC-MS grade solvents (e.g., acetonitrile, methanol, water).[11]
-
Appropriate mobile phase additives (e.g., formic acid), LC-MS grade.[12]
-
Calibrated analytical balance and Class A volumetric flasks.[13]
2. Preparation of Solutions:
-
Etretinate Stock Solution: Prepare a high-concentration stock solution of unlabeled Etretinate (e.g., 1 mg/mL) in a suitable solvent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution. The highest concentration should match the upper limit of quantitation (ULOQ) for your assay.
-
Sample Preparation: Prepare two sets of your highest concentration standard (ULOQ).
-
Set A (Test Sample): Spike with your usual solvent/reconstitution solution that does not contain the this compound internal standard.
-
Set B (Control Sample): Spike with the this compound internal standard at its working concentration.
-
3. LC-MS/MS Analysis:
-
Set up your LC-MS/MS system with the optimized parameters for Etretinate and this compound.
-
Inject the Set A sample and acquire data, monitoring only the MRM transition for this compound.
-
Inject the Set B sample and acquire data, monitoring only the MRM transition for this compound.
4. Data Analysis:
-
Integrate the peak area for the this compound transition in both chromatograms.
-
Calculate the percentage of cross-signal contribution using the following formula:
% Contribution = (Peak Area from Set A / Peak Area from Set B) * 100
-
Interpretation: A contribution of >5% is generally considered significant and may require one of the mitigation strategies outlined in the troubleshooting guide.
Visual Workflow
The following diagram illustrates a logical workflow for identifying, evaluating, and mitigating isotopic cross-contamination issues in this compound analysis.
Workflow for troubleshooting isotopic cross-contamination.
References
- 1. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. avantiresearch.com [avantiresearch.com]
- 4. cerilliant.com [cerilliant.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. massspec.unm.edu [massspec.unm.edu]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Minimizing degradation of Etretinate-d3 during sample processing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Etretinate-d3 during sample processing.
I. Troubleshooting Guides
This section addresses specific issues that may arise during the handling and analysis of this compound samples.
Issue 1: Low recovery of this compound in processed samples.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Extraction | Optimize the extraction solvent and methodology. Consider a liquid-liquid extraction with a non-polar solvent or a solid-phase extraction (SPE) with a suitable cartridge. Ensure thorough vortexing and/or sonication during extraction. | Increased recovery of this compound in the final extract. |
| Adsorption to Surfaces | Use silanized glassware or low-binding polypropylene tubes for sample collection, processing, and storage. Pre-rinse pipette tips with the sample matrix or solvent. | Minimized loss of this compound due to adsorption, leading to higher and more consistent recoveries. |
| Degradation during Evaporation | If using an evaporation step to concentrate the sample, perform it at a low temperature (e.g., room temperature or below) under a gentle stream of nitrogen. Avoid prolonged exposure to heat. | Preservation of this compound integrity during the concentration step. |
Issue 2: High variability in this compound concentrations between replicate samples.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Sample Handling | Standardize all sample handling procedures, including timing of each step, temperature, and light exposure. Ensure all samples are treated identically from collection to analysis. | Reduced variability between replicate samples and more reliable quantitative data. |
| Precipitation Issues | Ensure complete protein precipitation by using an appropriate volume of cold precipitating agent (e.g., acetonitrile or methanol) and allowing sufficient incubation time at a low temperature. Centrifuge at a high speed to ensure a clear supernatant. | Consistent and efficient removal of proteins, leading to cleaner samples and less variable results. |
| Matrix Effects in LC-MS/MS | Develop a robust LC-MS/MS method with appropriate chromatographic separation to minimize ion suppression or enhancement. Use a stable isotope-labeled internal standard (if this compound is not already being used as one) to compensate for matrix effects. | Improved accuracy and precision of the analytical method. |
Issue 3: Presence of unexpected peaks corresponding to this compound degradants.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis to Acitretin-d3 | Minimize the time samples are kept at room temperature or higher. Process samples on ice or at 4°C. For plasma/serum samples, consider the use of esterase inhibitors if significant hydrolysis is observed, but validate their compatibility with the analytical method. | Reduced conversion of this compound to its primary metabolite, Acitretin-d3. |
| Photo-isomerization or Degradation | Protect samples from light at all stages of handling and analysis. Use amber vials or wrap tubes in aluminum foil. Work under yellow light conditions where possible. | Minimized formation of light-induced degradants and isomers. |
| Oxidation | De-gas solvents used for sample preparation and analysis. Consider adding an antioxidant (e.g., BHT) to the extraction solvent, but verify its compatibility with the analytical method and potential for interference. | Reduced oxidative degradation of this compound. |
II. Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for this compound, similar to etretinate, are hydrolysis and photo-induced degradation.
-
Hydrolysis: this compound can be hydrolyzed to its corresponding carboxylic acid metabolite, Acitretin-d3. This process can be catalyzed by esterase enzymes present in biological matrices like plasma and serum.
-
Photo-degradation: Exposure to light, particularly UV and visible light, can cause isomerization and degradation of the retinoid structure.
Q2: What are the optimal storage conditions for this compound in biological samples?
A2: To ensure long-term stability, biological samples containing this compound should be stored at ultra-low temperatures.
| Storage Condition | Recommendation |
| Short-term (up to 24 hours) | 2-8°C, protected from light. |
| Long-term | ≤ -70°C, protected from light. |
Q3: How many freeze-thaw cycles can my samples undergo without significant degradation of this compound?
A3: It is recommended to minimize freeze-thaw cycles. Ideally, samples should be aliquoted after collection to avoid repeated thawing of the entire sample. While specific data for this compound is limited, for many small molecules in plasma, it is best practice to limit freeze-thaw cycles to a maximum of three.
Q4: What precautions should I take during the initial sample collection?
A4: Proper collection is the first step in preserving sample integrity.
-
Blood Samples: Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA). Process the blood to obtain plasma or serum as quickly as possible, preferably within one hour of collection.
-
Light Protection: From the moment of collection, protect the samples from direct light by using amber tubes or by wrapping the tubes in foil.
-
Temperature Control: Keep the samples on ice or in a refrigerated environment during transport and prior to processing.
Q5: Are there any known issues with specific solvents or reagents during extraction?
A5: While common extraction solvents like acetonitrile, methanol, and various ethers are generally compatible, the presence of certain impurities can be problematic.
-
Peroxides: Ethers are prone to forming explosive peroxides over time. These peroxides are also strong oxidizing agents and can degrade this compound. Always use fresh, high-purity solvents.
-
Acidic/Basic Contaminants: Strong acids or bases can catalyze the hydrolysis of the ester group in this compound. Use neutral, buffered, or freshly prepared solutions.
III. Quantitative Stability Data
The following tables summarize the known stability of etretinate under various conditions. While this data is for the non-deuterated form, it provides a strong indication of the expected stability for this compound.
Table 1: Stability of Etretinate in Human Plasma
| Condition | Concentration Change | Reference |
| Room Temperature (24h, light exposure) | 26.0 - 66.5% decrease | [1][2] |
Table 2: Stability of Etretinate Stock Solutions
| Storage Temperature | Recommended Maximum Storage Duration | Reference |
| -20°C | 1 month | [3] |
| -80°C | 6 months | [3] |
IV. Experimental Protocols
Protocol 1: Plasma Sample Processing for this compound Analysis
This protocol outlines a general procedure for the extraction of this compound from human plasma.
-
Thawing: Thaw frozen plasma samples on ice, protected from light.
-
Aliquoting: Once thawed, vortex the sample briefly and aliquot the required volume (e.g., 100 µL) into a clean, labeled polypropylene tube.
-
Internal Standard Addition: Add the internal standard solution (if this compound is the analyte and not the internal standard).
-
Protein Precipitation: Add a 3-fold volume of ice-cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at >10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube without disturbing the protein pellet.
-
Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in the mobile phase used for the LC-MS/MS analysis.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
References
Calibration curve issues with Etretinate-d3 quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the quantification of Etretinate using Etretinate-d3 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used as an internal standard for Etretinate quantification?
A1: this compound is a stable isotope-labeled version of Etretinate, where three hydrogen atoms have been replaced with deuterium atoms. It is an ideal internal standard (IS) for mass spectrometry-based quantification because it is chemically identical to Etretinate and behaves similarly during sample preparation, chromatography, and ionization.[1] The mass difference allows the mass spectrometer to distinguish between the analyte (Etretinate) and the internal standard, enabling accurate correction for variations in sample processing and instrument response.[1]
Q2: What are the main challenges in quantifying retinoids like Etretinate?
A2: The bioanalysis of retinoids is complex due to their inherent structural instability, high lipophilicity, and susceptibility to isomerization and oxidation when exposed to heat, light, or oxygen.[2][3] Additionally, matrix effects from biological samples like plasma can suppress or enhance the ionization of the analyte, leading to inaccurate results.[4][5] The lack of a true blank matrix, as retinoids are endogenous compounds, also presents a challenge for method development.[4]
Q3: What are the acceptance criteria for a calibration curve in a bioanalytical method?
A3: According to regulatory guidelines (e.g., FDA and EMA), a calibration curve should consist of a blank sample, a zero sample (with internal standard), and at least six non-zero concentration standards. For chromatographic methods, the deviation of the back-calculated concentrations of the standards from their nominal values should be within ±15%, except for the Lower Limit of Quantification (LLOQ), where it should be within ±20%. At least 75% of the calibration standards must meet these criteria. The correlation coefficient (r²) should ideally be greater than 0.99.
Q4: My calibration curve is non-linear. What are the potential causes?
A4: Non-linearity in calibration curves, especially when using internal standards, can arise from several factors:
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the response.
-
Isotopic Interference: The analyte's natural isotopic distribution may contribute to the signal of the deuterated internal standard, especially at high analyte-to-IS concentration ratios.[6]
-
Ion Source Saturation: High concentrations of the analyte can lead to competition for ionization in the mass spectrometer's ion source.
-
Improper Internal Standard Concentration: A very low concentration of the internal standard compared to the high concentration standards of the analyte can lead to non-linearity.
-
Analyte or IS Instability: Degradation of the analyte or internal standard in the prepared samples can affect the response.
Troubleshooting Guide: Calibration Curve Issues
This guide addresses specific problems you might encounter with your this compound calibration curve.
Issue 1: Poor Linearity (r² < 0.99)
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure consistent and precise pipetting of standards, internal standard, and solvents. Use a validated sample preparation protocol. |
| Matrix Effects | Optimize the chromatographic method to separate Etretinate from co-eluting matrix components.[5] Consider a more rigorous sample cleanup method like Solid Phase Extraction (SPE). |
| Analyte/IS Adsorption | Use silanized glassware or polypropylene tubes to minimize adsorption of the lipophilic retinoids. |
| Incorrect Mobile Phase Composition | Verify the composition and pH of the mobile phase. Ensure it is freshly prepared. |
| Column Degradation | Column performance can degrade over time.[7] Flush the column or replace it if necessary. |
Issue 2: Inaccurate Back-Calculated Concentrations for Low Concentration Standards
| Potential Cause | Troubleshooting Step |
| Low Signal-to-Noise Ratio at LLOQ | Optimize mass spectrometer parameters (e.g., collision energy, declustering potential) for better sensitivity. The analyte signal at the LLOQ should be at least 5 times the signal of a blank sample.[8] |
| Carryover | Inject blank samples after the highest concentration standard (ULOQ) to check for carryover. If present, improve the autosampler wash method. The response in the blank after the ULOQ should be ≤20% of the LLOQ response.[7] |
| Contamination | Ensure all solvents, reagents, and materials are free from contamination. |
Issue 3: Inaccurate Back-Calculated Concentrations for High Concentration Standards
| Potential Cause | Troubleshooting Step |
| Detector or Ion Source Saturation | Dilute the high concentration standards and re-inject. If linearity improves, consider reducing the injection volume or narrowing the calibration range. |
| Suboptimal Analyte to IS Ratio | Ensure the internal standard concentration is appropriate for the entire range of the calibration curve. |
| Sample Dilution Issues | If samples are diluted, ensure the dilution integrity is validated to confirm that the dilution process does not affect the measured concentration. |
Quantitative Data Summary
The following tables provide typical parameters for a validated LC-MS/MS method for Etretinate quantification.
Table 1: Calibration Curve Parameters
| Parameter | Typical Value |
| Linearity Range | 1.0 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |
| Regression Model | Linear, weighted (1/x²) |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Representative Calibration Curve Data (Illustrative)
| Nominal Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1.0 | 5,200 | 1,010,000 | 0.0051 |
| 5.0 | 26,500 | 1,050,000 | 0.0252 |
| 20.0 | 105,000 | 1,030,000 | 0.1019 |
| 100.0 | 515,000 | 1,020,000 | 0.5049 |
| 500.0 | 2,550,000 | 1,000,000 | 2.5500 |
| 1000.0 | 5,050,000 | 990,000 | 5.1010 |
Experimental Protocols
Protocol 1: Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample/standard/QC, add 20 µL of this compound internal standard working solution (e.g., at 500 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 Methanol:Water with 0.1% Formic Acid).
-
Vortex to mix and inject into the LC-MS/MS system.
Protocol 2: LC-MS/MS Parameters
| Parameter | Condition |
| LC System | UPLC/HPLC System |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | Start at 70% B, increase to 95% B over 5 min, hold for 1 min, return to initial conditions and equilibrate for 2 min. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Etretinate: 355.2 → 309.2 (Quantifier), 355.2 → 159.1 (Qualifier)This compound: 358.2 → 312.2 (Quantifier) |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Visualizations
Retinoid Signaling Pathway
Etretinate is a prodrug that is metabolized to its active form, Acitretin. Acitretin, like other retinoids, exerts its effects by binding to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors form heterodimers and bind to specific DNA sequences called retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating gene transcription. This process influences cellular differentiation, proliferation, and inflammation.
Caption: Retinoid signaling pathway of Etretinate's active metabolite.
Troubleshooting Workflow for Calibration Curve Failure
This workflow provides a logical sequence of steps to diagnose and resolve issues when a calibration curve fails to meet acceptance criteria.
Caption: Logical workflow for troubleshooting calibration curve failures.
References
- 1. forensicrti.org [forensicrti.org]
- 2. gcms.cz [gcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of retinoids in biological fluids by high-performance liquid chromatography using column switching. II. Simultaneous determination of etretinate, acitretin and 13-cis-acitretin in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of isotretinoin in human plasma by high performance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. myadlm.org [myadlm.org]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Validation & Comparative
A Head-to-Head Battle of Internal Standards: Etretinate-d3 vs. Acitretin-d3 in Retinoid Quantification
In the precise world of bioanalysis, the choice of an internal standard can make or break the accuracy and reliability of quantitative assays. For researchers quantifying retinoids, particularly the second-generation synthetic retinoid acitretin, the selection of an appropriate deuterated internal standard is paramount. This guide provides a comprehensive comparison of two potential candidates: Etretinate-d3 and Acitretin-d3, supported by experimental data and established analytical principles.
Executive Summary
Performance Data at a Glance
The following tables summarize the performance characteristics of Acitretin-d3 as an internal standard for the quantification of acitretin and its isomer, isoacitretin, in human plasma using a validated LC-ESI-MS/MS method.[4][5] Due to the significant potential for metabolic interconversion, experimental data for this compound as an internal standard for acitretin is not available in the scientific literature, and its use is strongly discouraged.
Table 1: Precision and Accuracy of Acitretin and Isoacitretin Quantification using Acitretin-d3 Internal Standard [4][5]
| Analyte | Concentration Range (ng/mL) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Accuracy (% Bias) |
| Acitretin | 1.025 - 753.217 | < 8.1% | < 8.1% | ± 7.0% |
| Isoacitretin | 0.394 - 289.234 | < 13.8% | < 13.8% | ± 10.6% |
Table 2: Linearity and Sensitivity of the LC-MS/MS Method using Acitretin-d3 [4][5]
| Analyte | Calibration Curve Range (ng/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Acitretin | 1.025 - 753.217 | ≥ 0.99 | 1.025 |
| Isoacitretin | 0.394 - 289.234 | ≥ 0.99 | 0.394 |
The Critical Flaw of this compound as an Internal Standard for Acitretin
The primary reason to avoid this compound when quantifying acitretin is the metabolic pathway that connects them. The following diagram illustrates this relationship.
This interconversion means that if this compound were used as an internal standard for acitretin, the internal standard itself could be metabolized to acitretin-d3, or the analyte, acitretin, could be converted to etretinate, altering the analyte-to-internal standard ratio and leading to erroneous quantification.
Recommended Experimental Protocol for Acitretin Quantification using Acitretin-d3
The following is a detailed methodology for the simultaneous determination of acitretin and isoacitretin in human plasma using Acitretin-d3 as the internal standard, based on a validated LC-ESI-MS/MS method.[4][5]
Sample Preparation
-
Protein Precipitation and Liquid-Liquid Extraction:
-
To a 0.5 mL aliquot of human plasma, add the Acitretin-d3 internal standard solution.
-
Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).
-
Perform liquid-liquid extraction with an appropriate solvent (e.g., a mixture of ethyl acetate and n-hexane).
-
Employ a flash freezing technique to separate the organic and aqueous layers.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: Ascentis-RP amide column (4.6 × 150 mm, 5 µm).[5]
-
Mobile Phase: Isocratic elution with a suitable mobile phase.
-
Flow Rate: Optimized for the separation.
-
-
Mass Spectrometry:
The following diagram illustrates the general workflow for this bioanalytical method.
Conclusion and Recommendation
The selection of an internal standard is a critical decision in quantitative bioanalysis. While both this compound and Acitretin-d3 are deuterated analogs of related retinoid compounds, the potential for metabolic interconversion between etretinate and acitretin renders this compound an unsuitable internal standard for acitretin quantification. The use of this compound would introduce a significant risk of analytical error.
In contrast, Acitretin-d3 has been successfully used and validated as an internal standard for the quantification of acitretin and its metabolites in human plasma.[4][5] It offers the necessary chemical and physical similarity to the analyte to effectively compensate for variations in sample preparation and instrument response, without the confounding factor of metabolic interconversion. Therefore, for accurate and reliable quantification of acitretin in biological matrices, Acitretin-d3 is the unequivocally recommended internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. Acitretin is converted to etretinate only during concomitant alcohol intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conversion of acitretin to etretinate in psoriatic patients is influenced by ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability-indicating validation of acitretin and isoacitretin in human plasma by LC-ESI-MS/MS bioanalytical method and its application to pharmacokinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Etretinate Assay Cross-Validation: A Focus on Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of etretinate, a retinoid drug used in the treatment of severe skin disorders, in biological matrices is paramount for pharmacokinetic studies and therapeutic drug monitoring. The choice of an appropriate internal standard (IS) is a critical factor in the development of robust and reliable bioanalytical methods. An ideal IS should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variability.
This guide provides a comparative analysis of two distinct analytical methods for etretinate determination, each employing a different internal standard: a structurally analogous compound (retinyl acetate) in a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, and a stable isotope-labeled (deuterated) internal standard in a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for its primary metabolite, acitretin. While a direct cross-validation study using the same set of etretinate samples is not available in the reviewed literature, this guide will compare the methodologies and performance characteristics of these two approaches, offering insights into the potential advantages and limitations of each internal standard strategy.
Method 1: HPLC-UV with Retinyl Acetate as Internal Standard
A validated HPLC-UV method has been reported for the simultaneous determination of etretinate and its active metabolite, acitretin, in human plasma, utilizing retinyl acetate as the internal standard.[1][2]
Experimental Protocol
Sample Preparation:
-
Plasma samples are mixed with acetonitrile and the internal standard, retinyl acetate.
-
A mixture of butanol and acetonitrile (1:1 v/v) and dipotassium hydrogen phosphate (K2HPO4) are added.
-
The mixture is vortexed to ensure thorough mixing and extraction.
-
An aliquot of the resulting supernatant is directly injected into the HPLC system.[1][2]
Chromatographic Conditions:
-
System: High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reversed-phase column
Performance Characteristics
| Parameter | Performance |
| Linearity | Up to 500 ng/mL (R² = 0.9923 for etretinate)[1][2] |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL[1][2] |
| Accuracy | 89.5 - 113.5%[1][2] |
| Precision (CV%) | Within-run: 4.4 - 15.8%; Between-run: 3.3 - 17.4%[1][2] |
| Extraction Recovery | 75.1 - 91.5%[1][2] |
Experimental Workflow
Caption: HPLC-UV workflow with retinyl acetate IS.
Method 2: LC-MS/MS with a Deuterated Internal Standard (for Acitretin)
For the analysis of acitretin, the primary metabolite of etretinate, a highly sensitive and specific LC-MS/MS method has been developed, which employs a stable isotope-labeled internal standard, acitretin-d3.[3] The principles of this method are directly applicable to the analysis of etretinate. The use of a deuterated internal standard is considered the gold standard in quantitative bioanalysis by mass spectrometry.[4]
Experimental Protocol
Sample Preparation:
-
Proteins in the plasma sample are precipitated and the analyte is extracted using a liquid-liquid extraction technique, which may involve a flash freezing step.
-
Acitretin-d3 is used as the internal standard for both acitretin and its isomers.[3]
Chromatographic and Mass Spectrometric Conditions:
-
System: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS)
-
Separation: Ascentis-RP amide column with an isocratic mobile phase.
-
Detection: Multiple Reaction Monitoring (MRM) in negative ion mode using a turbo ion spray interface. The specific mass transitions monitored are m/z 325.4 → 266.3 for acitretin and m/z 328.3 → 266.3 for acitretin-d3.[3]
Performance Characteristics (for Acitretin)
| Parameter | Performance |
| Linearity Range | 1.025 - 753.217 ng/mL[3] |
| Lower Limit of Quantification (LLOQ) | 1.025 ng/mL[3] |
| Accuracy | Within ±7.0%[3] |
| Precision (CV%) | Intra-day and Inter-day: < 8.1%[3] |
| Selectivity | No interference from endogenous substances at the retention times of the analytes and IS.[3] |
Experimental Workflow
Caption: LC-MS/MS workflow with deuterated IS.
Comparison and Discussion
| Feature | HPLC-UV with Retinyl Acetate IS | LC-MS/MS with Deuterated IS (Acitretin-d3) |
| Specificity | Lower, relies on chromatographic separation and UV absorbance. Potential for interference from compounds with similar retention times and UV spectra. | Higher, based on both chromatographic separation and specific mass-to-charge ratio transitions, significantly reducing the risk of interference.[3] |
| Sensitivity | LLOQ of 2 ng/mL for etretinate.[1][2] | LLOQ of 1.025 ng/mL for acitretin, demonstrating high sensitivity.[3] |
| Internal Standard | Retinyl Acetate: Structurally similar but not identical to etretinate. May not perfectly mimic the analyte's behavior during extraction and ionization (if applicable), potentially leading to less accurate quantification. | Acitretin-d3: A stable isotope-labeled analog of the analyte. It is chemically identical and co-elutes with the analyte, providing superior correction for matrix effects, ion suppression/enhancement, and extraction variability.[5][6][7] |
| Throughput | Can be relatively high, but may require longer run times for adequate separation. | Typically offers higher throughput due to the specificity of MS detection allowing for faster chromatography. |
| Cost & Complexity | Lower initial instrument cost and less complex operation. | Higher initial instrument cost and requires more specialized expertise for operation and method development. |
Conclusion
Both presented methods offer validated approaches for the quantification of etretinate or its primary metabolite. The choice of method and internal standard depends on the specific requirements of the study.
The HPLC-UV method with retinyl acetate as an internal standard provides a cost-effective and accessible option for routine analysis, with acceptable performance for many applications.[1][2] However, the use of a non-isotopic internal standard may introduce a higher degree of variability and a greater susceptibility to matrix effects compared to a method employing a stable isotope-labeled standard.
The LC-MS/MS method with a deuterated internal standard represents a more advanced and robust approach. The use of a stable isotope-labeled IS like acitretin-d3 is the preferred strategy for bioanalytical assays, especially for regulatory submissions, as it offers superior accuracy, precision, and specificity by effectively compensating for analytical variability.[3][4] While the data presented here is for acitretin, the same principles and advantages would apply to an etretinate assay using a deuterated etretinate internal standard.
For researchers requiring the highest level of confidence in their data, particularly in complex biological matrices or when low detection limits are necessary, the development and validation of an LC-MS/MS method with a deuterated internal standard is the recommended approach.
References
- 1. A fully validated HPLC method for the simultaneous determination of acitretin and etretinate in plasma and its application to a pharmacokinetic study in healthy Korean subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.skku.edu [pure.skku.edu]
- 3. researchgate.net [researchgate.net]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. texilajournal.com [texilajournal.com]
- 7. lcms.cz [lcms.cz]
Performance of Etretinate-d3 in Regulated Bioanalysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard (IS) is a critical step in the development of robust and reliable bioanalytical methods. This guide provides a comparative evaluation of Etretinate-d3, a deuterated internal standard, against a structural analog for the quantitative analysis of Etretinate in biological matrices.
In regulated bioanalysis, the use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard. This is due to its nearly identical physicochemical properties to the analyte, which allows it to effectively compensate for variability during sample preparation and analysis, including extraction efficiency, matrix effects, and instrument response.
This guide presents a summary of performance data for this compound, using data from a validation study of its closely related analog, Acitretin-d3, as a reliable proxy. This is compared with the performance of a structural analog internal standard, Acitretin, which has been utilized in the bioanalysis of other retinoids.
Comparative Performance Data
The following table summarizes the key performance parameters for a bioanalytical method using a deuterated internal standard (represented by Acitretin-d3) versus a structural analog internal standard (Acitretin).
| Performance Parameter | Deuterated Internal Standard (Acitretin-d3 for Acitretin)[1] | Structural Analog Internal Standard (Acitretin for all-trans Retinoic Acid)[2][3] |
| Linearity (Correlation Coefficient, r) | ≥ 0.99 | ≥ 0.999 |
| Lower Limit of Quantification (LLOQ) | 1.025 ng/mL | 0.45 ng/mL |
| Intra-day Precision (%RSD) | < 8.1% | < 8% |
| Inter-day Precision (%RSD) | < 8.1% | < 8% |
| Intra-day Accuracy (%RE) | Within ±7.0% | 98.98% to 106.19% |
| Inter-day Accuracy (%RE) | Within ±7.0% | 98.98% to 106.19% |
| Extraction Recovery | Not explicitly stated, but expected to be consistent with analyte | >75% |
Experimental Protocols
Bioanalytical Method using a Deuterated Internal Standard (Acitretin-d3)
This protocol is based on the validated LC-ESI-MS/MS method for the simultaneous determination of Acitretin and its metabolite in human plasma, using Acitretin-d3 as the internal standard[1].
Sample Preparation:
-
To 100 µL of human plasma, add the internal standard solution (Acitretin-d3).
-
Perform protein precipitation by adding an organic solvent.
-
Follow with liquid-liquid extraction using an appropriate organic solvent.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
Liquid Chromatography:
-
Column: Ascentis-RP amide column (150 x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a suitable mixture of organic and aqueous phases.
-
Flow Rate: 1.0 mL/min
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions for the analyte and the internal standard.
Bioanalytical Method using a Structural Analog Internal Standard (Acitretin)
This protocol is adapted from a validated LC-MS/MS method for the determination of all-trans retinoic acid in human plasma, which utilizes Acitretin as the internal standard[2][3].
Sample Preparation:
-
To 500 µL of plasma, add the internal standard solution (Acitretin).
-
Perform liquid-liquid extraction with methyl tert-butyl ether (MTBE).
-
Centrifuge and transfer the organic layer.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
Liquid Chromatography:
-
Column: HyPURITY C18 column (150 mm × 2.1 mm, 5 μm)
-
Mobile Phase: A gradient mixture of MTBE–methanol–acetic acid and water–methanol–acetic acid.
-
Flow Rate: 0.3 mL/min
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions for the analyte and the internal standard.
Visualizing the Bioanalytical Workflow
The following diagram illustrates a typical workflow for the bioanalysis of Etretinate using an internal standard.
Signaling Pathway Considerations in Retinoid Bioanalysis
The bioanalysis of retinoids like Etretinate requires consideration of their biological context, as they are involved in complex signaling pathways that regulate gene expression.
Conclusion
The data presented in this guide demonstrates that a deuterated internal standard like this compound (as represented by Acitretin-d3) provides excellent performance in terms of linearity, precision, and accuracy for the bioanalysis of Etretinate. While a structural analog internal standard can also yield acceptable results, the use of a stable isotope-labeled standard is highly recommended for regulated bioanalysis to ensure the highest level of data integrity. The co-elution and identical ionization behavior of a deuterated internal standard with the analyte provide superior correction for potential matrix effects and other sources of variability, leading to more reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of a Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry Method for Determination of All-Trans Retinoic Acid in Human Plasma and Its Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of a liquid chromatography-electrospray ionization-tandem mass spectrometry method for determination of all-trans retinoic acid in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Etretinate-d3: A Guide for Laboratory Professionals
This document provides essential procedural guidance for the safe and compliant disposal of Etretinate-d3, a deuterated form of Etretinate. Etretinate and its analogs are retinoids that are classified as hazardous materials due to their toxicological properties, including teratogenicity and high toxicity to aquatic organisms.[1][2] Adherence to these procedures is critical to ensure the safety of laboratory personnel and the protection of the environment.
Hazard Identification and Summary
This compound should be handled as a hazardous substance. Key hazards associated with its non-deuterated form, Etretinate, are summarized below. It is presumed that the deuterated form exhibits similar toxicological and ecotoxicological properties.
| Hazard Classification | Description | Primary References |
| Reproductive Toxicity | May damage fertility or the unborn child.[2][3] Classified as a teratogen.[1] | Safety Data Sheets |
| Acute Oral Toxicity | Harmful if swallowed. | Safety Data Sheets |
| Skin Corrosion/Irritation | Causes skin irritation.[2] | Safety Data Sheets |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[1][2][3] | Safety Data Sheets |
Personnel Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must wear the following minimum PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
Step-by-Step Disposal Procedure
The disposal of this compound must be handled in accordance with local, state, and federal regulations.[1] This material and its container must be disposed of as hazardous waste.[1]
Step 1: Segregation and Labeling
-
Isolate all waste materials containing this compound, including unused product, contaminated labware (e.g., vials, pipette tips), and contaminated PPE.
-
Place these materials into a dedicated, properly sealed, and clearly labeled hazardous waste container.
-
The label should include, at a minimum:
-
The words "Hazardous Waste"
-
The chemical name: "this compound"
-
Associated hazards (e.g., "Toxic," "Teratogen," "Environmental Hazard")
-
The accumulation start date.
-
Step 2: Waste Storage
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.[3]
-
The storage area should be well-ventilated and have secondary containment to prevent the release of material in case of a leak.
Step 3: Arrange for Professional Disposal
-
Do not dispose of this compound in the regular trash or down the drain.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste manifest or any other required documentation to the disposal contractor.
Step 4: Spill Management
In the event of a spill:
-
Evacuate the immediate area and alert personnel.
-
For small spills, if trained to do so, dampen the spilled material with water to prevent dusting and carefully sweep it into the hazardous waste container.[1]
-
Avoid breathing any dust.
-
For larger spills, contact your EHS department immediately.
Disposal Workflow Diagram
The following diagram outlines the logical flow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
